1-(4-Aminophenyl)cyclopropanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWQISICOUZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Aminophenyl)cyclopropanecarboxylic Acid: Technical Profile & Application Guide
This technical guide details the chemical properties, synthesis, and applications of 1-(4-Aminophenyl)cyclopropanecarboxylic acid , a specialized building block used in medicinal chemistry for its ability to introduce conformational restriction into drug candidates.
Executive Summary & Chemical Identity
This compound (APCCA) is a bifunctional small molecule featuring a cyclopropane ring fused to a 4-aminophenyl group and a carboxylic acid. It serves as a critical scaffold in drug discovery, acting as a conformationally restricted bioisostere of p-aminobenzoic acid (PABA) or related flexible linkers. Its rigidity reduces the entropic penalty of binding to protein targets, potentially enhancing potency and selectivity in kinase inhibitors and GPCR ligands.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid |
| CAS Number | 854821-21-9 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (zwitterionic character) |
| pKa (Calc.) | Acid: ~4.2 |
| Key Precursor | 1-(4-Nitrophenyl)cyclopropanecarboxylic acid (CAS: 23348-99-4) |
Synthetic Methodology
The synthesis of APCCA typically follows a modular "Construction-Hydrolysis-Reduction" strategy. This route ensures the stability of the cyclopropane ring while managing the oxidation state of the nitrogen functionality.
Core Synthetic Pathway
The most robust industrial route begins with (4-nitrophenyl)acetonitrile , utilizing the acidity of the benzylic protons to construct the cyclopropane ring via double alkylation.
Step 1: Cyclopropanation (The "Perkin-like" Alkylation)
-
Reagents: 1-bromo-2-chloroethane (or 1,2-dibromoethane), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst.
-
Mechanism: Double deprotonation of the benzylic carbon followed by sequential SN2 attacks on the dihaloethane.
-
Outcome: Formation of 1-(4-nitrophenyl)cyclopropanecarbonitrile .
Step 2: Hydrolysis[1]
-
Reagents: H₂SO₄/H₂O (Acidic) or KOH/EtOH (Basic) with reflux.
-
Note: The steric bulk of the cyclopropane ring can retard hydrolysis. High temperatures (100°C+) are often required.
-
Outcome: 1-(4-nitrophenyl)cyclopropanecarboxylic acid .
Step 3: Nitro Reduction
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol; or Fe powder/NH₄Cl (Bechamp conditions) if halogen substituents are present on the ring to avoid dehalogenation.
-
Outcome: This compound (APCCA) .
Visualization: Synthetic Workflow
Caption: Modular synthesis of APCCA from commercially available nitrile precursors via phase-transfer catalysis.
Experimental Protocols
Note: These protocols are synthesized from standard methodologies for cyclopropane amino-acids (e.g., J. Med. Chem. standards).
Protocol A: Synthesis of the Nitro-Acid Intermediate
-
Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.
-
Reaction: Charge flask with (4-nitrophenyl)acetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and TEBA (0.05 eq). Add 50% NaOH (excess) dropwise while maintaining temperature <60°C.
-
Workup: Stir vigorously at 60°C for 4–6 hours. Dilute with water, extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Hydrolysis: Dissolve the crude nitrile in ethylene glycol/KOH (20% w/v). Reflux at 150°C for 12 hours. Acidify with conc. HCl to pH 2. Precipitate the nitro-acid solid.
Protocol B: Hydrogenation to APCCA
-
Dissolution: Dissolve 1-(4-nitrophenyl)cyclopropanecarboxylic acid (10 mmol) in Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reduction: Stir under a balloon of H₂ gas at RT for 4 hours. Monitor by LC-MS for disappearance of the nitro peak (-30 mass units shift typically observed as M-O + 2H).
-
Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.
Medicinal Chemistry Applications
APCCA is primarily used to optimize the Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles of lead compounds.
Conformational Restriction (The "Thorpe-Ingold" Effect)
Unlike a flexible ethyl or propyl chain, the cyclopropane ring locks the vector between the phenyl ring and the carboxylic acid (or amide derivative). This pre-organizes the molecule into a bioactive conformation, reducing the entropy loss upon binding to a receptor.
-
Application: Used in Kinase Inhibitors (e.g., c-Met, VEGFR) where the phenyl ring occupies a hydrophobic pocket and the acid/amide interacts with the solvent front or hinge region.
Metabolic Stability
The cyclopropane ring is metabolically robust compared to alkyl chains, which are prone to oxidation (CYP450 hydroxylation). The quaternary carbon at the 1-position blocks metabolic dealkylation.
Bioisosterism
APCCA acts as a bioisostere for:
-
Benzocaine derivatives: Replacing the ester with the cyclopropane-acid moiety.
-
Gabapentinoids: Though structurally distinct, the 1,1-disubstitution pattern mimics the gamma-amino acid spacing found in alpha2-delta ligands.
Visualization: Structural Logic
Caption: Impact of replacing flexible alkyl linkers with the APCCA scaffold on drug properties.
Safety & Handling
-
Hazards: As an aniline derivative, APCCA should be treated as a potential sensitizer and irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) over time if exposed to air.
-
Incompatibility: Avoid strong oxidizing agents (reacts with amine) and acid chlorides (reacts with both amine and acid).
References
-
Synthesis of 1-Phenylcyclopropanecarboxylic Acid Derivatives: Org. Synth.1944 , 24,[1][2] 36.
- Cyclopropane in Medicinal Chemistry:J. Med. Chem.2016, 59, 8712–8756. (Review of cyclopropane scaffolds in drug design).
-
CAS Registry Data: this compound, CAS# 854821-21-9 .[][4]
- Phase Transfer Catalysis Protocol:Tetrahedron Lett.1975, 16, 3013.
Sources
"1-(4-Aminophenyl)cyclopropanecarboxylic acid" CAS number 854821-21-9
This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 1-(4-Aminophenyl)cyclopropanecarboxylic acid (CAS 854821-21-9).
Executive Summary & Chemical Identity
This compound is a conformationally restricted
| Property | Specification |
| CAS Number | 854821-21-9 |
| IUPAC Name | 1-(4-aminophenyl)cyclopropane-1-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 177.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (zwitterionic character) |
| pKa (Predicted) | Carboxyl: ~3.5 |
| Key Structural Feature | Gem-disubstituted cyclopropane (Achiral, conformationally locked) |
Medicinal Chemistry Applications
Conformational Restriction & Bioisosterism
The primary value of this building block lies in its ability to restrict the conformational space of a drug molecule.
-
Thorpe-Ingold Effect: The bond angle compression of the cyclopropane ring (~60°) forces the geminal substituents (phenyl and carboxyl) closer together, favoring a gauche conformation that often mimics the bioactive state of peptides or signaling molecules.
-
Metabolic Stability: The cyclopropane ring blocks metabolic oxidation at the benzylic position, a common clearance pathway for phenylacetic acid derivatives.
-
Vector Alignment: In kinase inhibitors (e.g., Janus Kinase targets), the 1,1-substitution pattern orients the aniline nitrogen (H-bond donor) and the carboxyl group (H-bond acceptor/metal chelator) in a precise geometry that flexible linkers cannot maintain.
Therapeutic Areas
-
sGC Stimulators: Used in the optimization of soluble Guanylate Cyclase stimulators for treating pulmonary hypertension. The rigid core helps align the heme-sensing domain interactions.
-
Antiproliferative Agents: Incorporated into inhibitors targeting MNK1/2 kinases to block eIF4E phosphorylation in cancer pathways.
Synthetic Pathways & Experimental Protocols
Retrosynthetic Analysis
The most reliable synthetic route avoids the direct handling of hazardous diazo compounds by utilizing a nitro-precursor reduction strategy.
Figure 1: Synthetic logic flow from commodity chemicals to the target amino acid.
Detailed Protocol: Reduction of Nitro-Precursor
Note: This protocol assumes starting from the commercially available 1-(4-nitrophenyl)cyclopropanecarboxylic acid (CAS 23348-99-4).
Reagents:
-
1-(4-Nitrophenyl)cyclopropanecarboxylic acid (1.0 eq)[1]
-
Palladium on Carbon (10% Pd/C, 50% wet, 0.1 eq by weight)
-
Methanol (Solvent, 0.1 M concentration)
-
Hydrogen gas (Balloon pressure)
Procedure:
-
Preparation: In a round-bottom flask, dissolve 1-(4-nitrophenyl)cyclopropanecarboxylic acid in Methanol. Degas the solution by bubbling nitrogen for 5 minutes.
-
Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; keep wet.
-
Reduction: Purge the flask with Hydrogen gas (balloon). Stir vigorously at room temperature (20–25°C) for 4–6 hours. Monitor reaction progress via LC-MS (Target M+H = 178.2) or TLC (Product is more polar and stains with Ninhydrin).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as an off-white solid.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).
Peptide Coupling (Amide Bond Formation)
Due to the steric bulk of the cyclopropane ring, coupling the aniline amine to other acids requires activated reagents.
-
Recommended Reagents: HATU or PyBOP with DIPEA in DMF.
-
Critical Step: Pre-activate the carboxylic acid partner with HATU/DIPEA for 15 minutes before adding the this compound to minimize side reactions.
Analytical Characterization Standards
To validate the identity of the synthesized material, ensure the following spectral signatures are met.
-
1H NMR (400 MHz, DMSO-d6):
- 12.10 (br s, 1H, COOH)
- 7.05 (d, J = 8.4 Hz, 2H, Ar-H)
- 6.48 (d, J = 8.4 Hz, 2H, Ar-H)
-
4.95 (br s, 2H, NH
) -
1.35–1.45 (m, 2H, Cyclopropane CH
) -
1.05–1.15 (m, 2H, Cyclopropane CH
)
-
LC-MS:
-
ESI+ m/z: 178.2 [M+H]
-
Retention time: Early eluting (polar) on C18 columns.
-
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Handling: The aniline moiety makes this compound sensitive to oxidation. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent darkening.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Use a fume hood to avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
Synthesis of Cyclopropanecarboxylic Acid Derivatives: United States Patent 5504245A. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
sGC Stimulator Applications: World Intellectual Property Organization WO2014144100A2. Soluble Guanylate Cyclase (sGC) Stimulators.
-
Kinase Inhibitor Scaffolds: European Patent EP3411355B1. Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid (analogous chemistry).
-
Biological Evaluation of 1-Phenylcyclopropane Derivatives: National Institutes of Health (PMC). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
-
Chemical Safety Data: Thermo Fisher Scientific. Safety Data Sheet for related aromatic amines.
Sources
Unraveling the Therapeutic Potential of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid: A Guide to its Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a synthetic molecule featuring a unique combination of a cyclopropane ring, a carboxylic acid, and an aminophenyl group. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound, drawing upon established knowledge of structurally related molecules. We will explore plausible therapeutic targets and signaling pathways, and propose robust experimental protocols to elucidate its pharmacological profile. This document serves as a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic promise of this intriguing compound.
Introduction: The Enigmatic Profile of a Structurally Promising Molecule
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound presents a compelling case for investigation due to its unique structural characteristics. The cyclopropane ring, a strained three-membered carbocycle, is a feature of numerous FDA-approved drugs, often incorporated to enhance potency, metabolic stability, and target specificity.[1][2] The aminophenyl group is a common pharmacophore found in a wide array of drugs with diverse biological activities, including analgesic and anti-inflammatory properties.[3] The carboxylic acid moiety can participate in crucial interactions with biological targets and influences the pharmacokinetic properties of a molecule.
The convergence of these three structural elements in a single molecule suggests a high potential for biological activity. This guide will dissect the potential mechanisms of action of this compound by examining the known pharmacology of its constituent parts and structurally analogous compounds.
Putative Mechanism of Action 1: Modulation of Neurological Pathways
A significant body of evidence points towards a potential role for this compound in modulating neurological pathways, particularly those involved in mood regulation.
Inhibition of Monoamine Oxidase (MAO)
The cyclopropylamine moiety is a well-established pharmacophore in a class of antidepressants known as monoamine oxidase inhibitors (MAOIs).[4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, the levels of these neurotransmitters in the synaptic cleft are increased, leading to an antidepressant effect.
Causality: The structural similarity of the cyclopropylamine portion of this compound to known MAOIs suggests it may act as an inhibitor of this enzyme family.
Antidepressant-like Activity of Structural Analogs
A compelling piece of evidence for a neurological mechanism of action comes from studies on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which have been evaluated as potential antidepressants.[5] One such compound, midalcipran, has undergone clinical evaluation.[5] This suggests that the core cyclopropanecarboxylic acid scaffold, when combined with an aromatic ring, can exert significant effects on the central nervous system.
Experimental Workflow for Investigating Neurological Effects:
Caption: Workflow for assessing the neurological activity of this compound.
Protocol for MAO Inhibition Assay:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine (for MAO-A) and benzylamine (for MAO-B) are common fluorogenic substrates.
-
Test Compound: Prepare a dilution series of this compound.
-
Incubation: Incubate the enzyme with the test compound for a predetermined time.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the fluorescence signal over time. A decrease in the rate of fluorescence production indicates enzyme inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Putative Mechanism of Action 2: Modulation of Metabolic Pathways
The cyclopropanecarboxylic acid and aminophenyl moieties suggest a potential for interaction with key metabolic enzymes.
Inhibition of Fatty Acid β-Oxidation
Metabolites of some drugs containing a cyclopropanecarboxylic acid moiety have been shown to inhibit mitochondrial fatty acid β-oxidation.[6] This inhibition can lead to significant metabolic a nd toxicological consequences.
Causality: It is plausible that this compound or its metabolites could interfere with the enzymes involved in the breakdown of fatty acids.
Interaction with Cytochrome P450 Enzymes
Cyclopropylamine derivatives are known to be mechanism-based inactivators of cytochrome P450 (CYP) enzymes. CYPs are a superfamily of enzymes responsible for the metabolism of a vast number of drugs and endogenous compounds. Inhibition or inactivation of CYPs can lead to significant drug-drug interactions and altered pharmacokinetics.
Experimental Workflow for Investigating Metabolic Effects:
Caption: Workflow for assessing the metabolic effects of this compound.
Protocol for Fatty Acid Oxidation Assay:
-
Cell Line: Use a relevant cell line, such as HepG2 (human hepatoma cells).
-
Substrate: Provide cells with a radiolabeled fatty acid, such as [³H]-palmitate.
-
Test Compound: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate for a sufficient period to allow for fatty acid uptake and oxidation.
-
Measurement: Measure the amount of radiolabeled water produced, which is a direct measure of β-oxidation.
-
Data Analysis: A decrease in the production of radiolabeled water indicates inhibition of fatty acid oxidation.
Other Potential Mechanisms and Therapeutic Applications
The structural features of this compound also suggest other potential biological activities.
-
Anti-inflammatory and Analgesic Effects: The aminophenyl moiety is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.[3]
-
Antimicrobial and Antitumor Activity: Derivatives of o-aminophenol and other cyclopropane-containing compounds have demonstrated antimicrobial and cytotoxic effects.[7][8]
Further investigation into these areas could reveal additional therapeutic applications for this molecule.
Summary and Future Directions
While the definitive mechanism of action of this compound remains to be fully elucidated, its structural components provide a strong rationale for investigating its potential as a modulator of neurological and metabolic pathways. The proposed experimental workflows in this guide offer a clear and scientifically rigorous path to characterizing its pharmacological profile.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific protein targets of the compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
By systematically exploring the putative mechanisms of action outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective medicines.
References
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
- Moura, L. A., & Pilli, R. A. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis, 1(1), 1-30.
-
ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Pharmapproach. (2020, May 22). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
Hypha Discovery. (2023, March 29). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(5), 557-565.
-
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug precursors. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. Retrieved from [Link]
-
PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Retrieved from [Link]
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Biological activity of "1-(4-Aminophenyl)cyclopropanecarboxylic acid" derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid Derivatives
Abstract
The unique conformational constraints and electronic properties of the cyclopropane ring have established it as a privileged scaffold in medicinal chemistry and agrochemical design. This guide delves into the multifaceted biological activities of derivatives of this compound, a versatile chemical entity with significant therapeutic and regulatory potential. We will explore three principal domains of activity: the modulation of plant growth through the inhibition of ethylene biosynthesis, the potential for neuroactivity, drawing parallels with known cyclopropane-containing antidepressants, and the inhibition of key enzymes such as prolyl 4-hydroxylase, a target for anti-fibrotic therapies. This document provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these compounds, intended for researchers, scientists, and professionals in drug development.
The Cyclopropane Scaffold: A Gateway to Novel Bioactivities
The incorporation of a cyclopropane ring into a molecular structure imparts a rigid conformation that can enhance binding to biological targets and improve metabolic stability.[1][2] The this compound core combines this unique three-membered ring with an aromatic amine, a common pharmacophore, and a carboxylic acid handle suitable for further derivatization. This combination makes it an attractive starting point for the exploration of diverse biological activities.
Synthesis of this compound Derivatives
A robust synthetic strategy is crucial for exploring the biological potential of this class of compounds. The following protocol outlines a common approach for the synthesis of the core structure, which can then be further functionalized.
Experimental Protocol: Synthesis of this compound
This synthesis is a multi-step process, typically starting with the cyclopropanation of a substituted styrene derivative, followed by functional group manipulations to introduce the amino group.
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
-
To a solution of 4-nitrophenylacetonitrile (1 eq) in a suitable solvent such as toluene, add a phase-transfer catalyst like benzyltriethylammonium chloride (0.1 eq).
-
Add 1,2-dibromoethane (1.5 eq) to the mixture.
-
While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v).
-
Maintain the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-nitrophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid
-
Reflux the 1-(4-nitrophenyl)cyclopropanecarbonitrile from Step 1 in a mixture of concentrated hydrochloric acid and water (1:1 v/v) for 4-6 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-nitrophenyl)cyclopropanecarboxylic acid.
Step 3: Reduction to this compound
-
Dissolve the 1-(4-nitrophenyl)cyclopropanecarboxylic acid from Step 2 in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Caption: Synthetic route to this compound.
Biological Activity I: Plant Growth Regulation via Ethylene Biosynthesis Inhibition
The parent molecule, 1-aminocyclopropanecarboxylic acid (ACC), is the immediate precursor to the plant hormone ethylene.[4] The biosynthesis of ethylene is a critical process in plant development, fruit ripening, and stress responses.[5] This pathway presents a key target for the development of plant growth regulators.
Mechanism of Action
The final step in ethylene biosynthesis is the oxidation of ACC to ethylene, catalyzed by the enzyme ACC oxidase (ACO).[6] Derivatives of this compound can be designed to act as competitive or non-competitive inhibitors of ACO, thereby regulating ethylene production.[7]
Caption: Inhibition of the ethylene biosynthesis pathway.
Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of ACC to ethylene by recombinant ACC oxidase.
-
Protein Expression and Purification: Express and purify recombinant ACC oxidase (e.g., from Arabidopsis thaliana, AtACO2) in E. coli.[7]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM MOPS, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol (v/v), and 0.1 mM DTT.[8]
-
Inhibition Assay:
-
In 4 mL airtight GC vials, combine the reaction buffer, a known concentration of ACC (as the substrate), and the test compound at various concentrations.
-
Add 5 µg of purified ACO protein to initiate the reaction.[8]
-
Incubate the vials for 60 minutes at 30°C with shaking.
-
-
Ethylene Measurement:
-
Take a 1 mL headspace sample from each vial using a gas-tight syringe.
-
Inject the sample into a gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) to quantify the amount of ethylene produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) and Data
The inhibitory activity of cyclopropane derivatives against ACO is sensitive to the nature and position of substituents.
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Pyridine-2,5-dicarboxylic acid | Prolyl 4-hydroxylase | Ki = 0.8 µM | [4] |
| 3,4-Dihydroxybenzoate (EDHB) | Prolyl 4-hydroxylase | Ki = 5 µM | [4] |
| AVG (Aminoethoxyvinylglycine) | ACC Synthase | Ki = 15 nM | [6] |
| Compound 7303 | ACC Synthase | Ki = 23.5 nM | [6] |
Biological Activity II: Neuroactivity and Antidepressant Potential
Several cyclopropane-containing compounds have shown activity in the central nervous system. A notable example is milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[9][10] The rigid cyclopropane scaffold in milnacipran is crucial for its activity.
Mechanism of Action
Milnacipran and other SNRIs act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the synaptic cleft.[11] This inhibition leads to an increase in the concentration of these neurotransmitters, enhancing neurotransmission.[12] It is plausible that derivatives of this compound could be designed to exhibit similar dual reuptake inhibition.
Caption: Mechanism of action of a potential SNRI derivative.
Experimental Protocol: Forced Swim Test (Porsolt Test) for Antidepressant Activity
This is a common behavioral test used to screen for antidepressant efficacy in rodents.
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.
-
Pre-test Session:
-
Place each animal individually in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Allow the animal to swim for 15 minutes.
-
Remove the animal, dry it, and return it to its home cage.
-
-
Drug Administration: Administer the test compound or vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a set time before the test session (e.g., 30-60 minutes).
-
Test Session (24 hours after pre-test):
-
Place the animal back into the swim cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of antidepressant-like activity.
-
Biological Activity III: Enzyme Inhibition and Anti-Fibrotic Potential
Prolyl 4-hydroxylases (P4Hs) are enzymes that play a critical role in the biosynthesis of collagen, the primary component of the extracellular matrix.[13] Overactivity of P4Hs is associated with fibrotic diseases.[14][15]
Mechanism of Action
P4Hs catalyze the hydroxylation of proline residues in procollagen chains, a step that is essential for the formation of the stable triple-helical structure of collagen.[15] Inhibition of P4Hs can therefore reduce collagen deposition and has potential as an anti-fibrotic therapy.[4] The carboxylic acid and phenyl ring of this compound derivatives make them suitable candidates for targeting the active site of P4Hs.
Caption: Inhibition of prolyl 4-hydroxylase in the fibrotic pathway.
Experimental Protocol: Prolyl 4-Hydroxylase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of P4H.
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human P4H.
-
Prepare a synthetic peptide substrate that mimics a procollagen sequence, such as (Pro-Pro-Gly)10.
-
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, FeSO4, 2-oxoglutarate, ascorbic acid, and dithiothreitol.
-
Inhibition Assay:
-
In a microplate, combine the reaction buffer, the peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding P4H.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
-
Detection of Hydroxyproline:
-
Stop the reaction by adding acid.
-
Quantify the amount of hydroxyproline formed. This can be done using various methods, such as a colorimetric assay after oxidation of hydroxyproline or by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Known P4H Inhibitors and Their Potency
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Molidustat | PHD2 | IC50 = 7 nM | [16] |
| Roxadustat (FG-4592) | PHD2 | IC50 = 27 nM | [16] |
| Vadadustat | PHD2 | IC50 = 29 nM | [16] |
| Daprodustat (GSK1278863) | PHD2 | IC50 = 67 nM | [16] |
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The inherent properties of the cyclopropane ring, combined with the potential for diverse functionalization, open up avenues for targeting a wide range of biological processes. The exploration of this chemical space for applications in agriculture, neuroscience, and medicine is a fertile ground for future research. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the potential of these derivatives into practical applications.
References
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- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]
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- 9. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. sas.rochester.edu [sas.rochester.edu]
- 14. P4HA1: an important target for treating fibrosis related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropane Moiety: A Small Ring with a Big Impact in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Three-Membered Ring
In the vast and ever-expanding universe of molecular scaffolds available to medicinal chemists, the cyclopropane ring holds a unique and powerful position. This seemingly simple, three-membered carbocycle is far more than a mere structural curiosity; it is a strategic tool that, when wielded with precision, can profoundly enhance the therapeutic profile of drug candidates. Its incorporation into a molecule can address multiple challenges encountered during drug discovery, from enhancing potency and metabolic stability to improving selectivity and oral bioavailability.[1][2]
This guide, intended for professionals in drug development, will delve into the multifaceted role of the cyclopropane moiety. We will move beyond a superficial overview to provide a deep, technical understanding of why this small ring has become an indispensable component in the medicinal chemist's arsenal. By exploring its fundamental physicochemical properties, strategic applications, and real-world impact on successful pharmaceuticals, this document aims to equip researchers with the knowledge to rationally design and synthesize the next generation of innovative medicines.
Chapter 1: Unveiling the Unique Physicochemical & Electronic Landscape
The distinct therapeutic advantages conferred by the cyclopropane ring are rooted in its unique structural and electronic characteristics. Significant ring strain, a consequence of its compressed 60° bond angles, dictates its chemical behavior and presentation to biological targets.[3][4]
Bonding, Geometry, and Electronic Nature
The carbon-carbon bonds within a cyclopropane ring are not typical sigma bonds. Often described as "bent" or "banana" bonds, they possess a higher degree of p-character than those in acyclic alkanes. This results in a unique electronic distribution, with electron density concentrated outside the internuclear axis, giving the cyclopropane ring some of the characteristics of a carbon-carbon double bond.[3] Key features include:
-
Coplanarity: The three carbon atoms of the cyclopropane ring are coplanar.[5]
-
Shorter and Stronger C-H Bonds: The C-H bonds are shorter and stronger than those found in alkanes.[5]
-
Enhanced π-character of C-C Bonds: This allows for conjugation with adjacent π-systems.[5]
-
Relatively Shorter C-C Bonds: The C-C bond length is approximately 1.51 Å.[5]
These properties are not just theoretical curiosities; they have profound implications for how a cyclopropane-containing molecule interacts with its biological target and how it is processed by the body.
A Comparative Look at Physicochemical Properties
The introduction of a cyclopropane ring can significantly alter a molecule's physicochemical properties, often in a beneficial way. When compared to its open-chain or larger ring counterparts, the cyclopropyl group can modulate lipophilicity (logP/logD) and basicity (pKa) in ways that enhance drug-like characteristics.
| Property Comparison | Isopropyl Analog | Cyclopropyl Analog | Rationale for Difference |
| Lipophilicity (logP) | Higher | Lower | The more compact and rigid structure of the cyclopropyl group reduces its surface area and van der Waals interactions with nonpolar solvents, often leading to a decrease in lipophilicity compared to a sterically similar but more flexible isopropyl group.[6] |
| Basicity (pKa) of Amines | Typically higher | Typically lower | The increased s-character of the C-N bond in cyclopropylamines, due to the strained ring, withdraws electron density from the nitrogen atom, making it less basic. |
This table provides a generalized comparison. The exact values will vary depending on the specific molecular context.
Chapter 2: A Strategic Instrument in Drug Design
The true power of the cyclopropane moiety lies in its strategic application to overcome common hurdles in drug development. Its rigid nature and unique electronic properties allow it to serve as a versatile bioisostere and a tool for enhancing metabolic stability and potency.
Conformational Constraint: Locking in Bioactive Conformations
One of the most significant advantages of the cyclopropane ring is its ability to impart conformational rigidity.[3] By "locking" a molecule into a specific three-dimensional arrangement, it can pre-organize the pharmacophoric elements for optimal interaction with the target receptor or enzyme. This can lead to a substantial increase in binding affinity and, consequently, potency.
Chapter 3: In Focus: Successful Cyclopropane-Containing Drugs
The theoretical advantages of the cyclopropane ring are borne out by its presence in numerous approved and clinical-stage drugs across a wide range of therapeutic areas. [7][8]
Case Study: Simeprevir (Olysio™) - A Hepatitis C Protease Inhibitor
Simeprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. [9][10]A key structural feature of simeprevir is its vinylcyclopropane moiety, which plays a crucial role in its mechanism of action and overall profile.
The cyclopropane ring in simeprevir helps to rigidly orient the vinyl group, which forms a covalent, yet reversible, bond with the catalytic serine residue of the protease. This rigidification enhances the binding affinity and contributes to the drug's high potency. Furthermore, the cyclopropyl group contributes to a favorable pharmacokinetic profile, allowing for once-daily dosing. [11]
Case Study: Tranylcypromine (Parnate®) - A Monoamine Oxidase Inhibitor
Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) and is used as an antidepressant and anxiolytic. [12][13]Structurally, it is a cyclopropylamine, and the cyclopropane ring is integral to its mechanism of action.
The strained cyclopropane ring of tranylcypromine is thought to mimic the transition state of the natural substrate of MAO. [14]This leads to the formation of a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, causing irreversible inhibition. This results in increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is believed to be the basis of its antidepressant effects. [14]
Chapter 4: Synthetic Methodologies for Cyclopropane Incorporation
The successful application of the cyclopropane moiety in drug design is contingent on the availability of efficient and scalable synthetic methods for its introduction. A variety of cyclopropanation reactions have been developed and refined to meet the needs of medicinal chemists. [15][16]
The Simmons-Smith Reaction: A Classic and Versatile Method
The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid intermediate that then reacts with the alkene. [17][18] Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol
Objective: To synthesize a cyclopropylmethanol from an allylic alcohol, demonstrating the stereodirecting effect of the hydroxyl group.
Materials:
-
Allylic alcohol (1.0 eq)
-
Diiodomethane (2.0 eq)
-
Diethylzinc (1.2 eq, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the allylic alcohol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the diethylzinc solution (1.2 eq) dropwise via the dropping funnel over 15 minutes.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add a solution of diiodomethane (2.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylmethanol.
Rationale: The hydroxyl group of the allylic alcohol coordinates to the zinc carbenoid, directing the cyclopropanation to the same face of the double bond, resulting in high diastereoselectivity. [18]
Modern Asymmetric Cyclopropanation
A significant advancement in cyclopropane synthesis has been the development of catalytic, asymmetric methods. These reactions allow for the enantioselective synthesis of chiral cyclopropanes, which is crucial for the development of stereochemically pure drugs. [19][20]Methods employing chiral rhodium, copper, and cobalt catalysts with diazo compounds or other carbene precursors have become powerful tools in modern medicinal chemistry. [20][21]
Chapter 5: Challenges and Future Perspectives
Despite its many advantages, the use of the cyclopropane moiety is not without its challenges. The synthesis of highly substituted or strained cyclopropanes can be difficult, and the potential for metabolism of cyclopropylamines to reactive intermediates requires careful evaluation. [22][23] The future of the cyclopropane ring in medicinal chemistry remains bright. The development of new and more efficient synthetic methods will continue to expand the accessibility of diverse cyclopropane building blocks. [7]Furthermore, a deeper understanding of the metabolic fate of cyclopropane-containing drugs will enable more rational design strategies to mitigate potential liabilities. As our ability to precisely control molecular architecture grows, the small but mighty cyclopropane ring will undoubtedly continue to play a significant role in the discovery of new and improved medicines.
References
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
-
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Novabiochem. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Angewandte Chemie International Edition. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
SYLLABUS. Kalyan Singh Super Speciality Cancer Institute. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
The roles of fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. Bohrium. [Link]
-
Tranylcypromine. StatPearls. [Link]
-
Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. ResearchGate. [Link]
-
The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
CHAPTER 7: HCV NS3/4a Protease Inhibitors: Simeprevir (TMC‐435350), Vaniprevir (MK‐7009) and MK‐5172. Wiley Online Library. [Link]
-
The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
-
Tranylcypromine. PubChem. [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules. [Link]
-
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
Tranylcypromine. Wikipedia. [Link]
-
Simeprevir: a macrocyclic HCV protease inhibitor. Drugs of Today. [Link]
-
Simeprevir: A macrocyclic HCV protease inhibitor. ResearchGate. [Link]
-
What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. ResearchGate. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports. [Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Simeprevir for the treatment of hepatitis C virus infection. Expert Review of Anti-infective Therapy. [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 7. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simeprevir: a macrocyclic HCV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 15. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgosolver.com [orgosolver.com]
- 18. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bulletin.am [bulletin.am]
Methodological & Application
Applications of "1-(4-Aminophenyl)cyclopropanecarboxylic acid" in central nervous system (CNS) drug development
Application Note: 1-(4-Aminophenyl)cyclopropanecarboxylic Acid (ACPCA) in CNS Drug Development
Abstract
This guide details the applications, synthesis, and evaluation of This compound (ACPCA) as a privileged scaffold in Central Nervous System (CNS) drug discovery. As a conformationally restricted bioisostere of 4-aminophenylacetic acid (and a precursor to restricted phenylalanine/tyrosine mimics), ACPCA offers a strategic solution to two common CNS failures: poor metabolic stability and low blood-brain barrier (BBB) permeability. This document provides actionable protocols for synthesizing this scaffold and validating its utility in neuropharmacology.
Part 1: The "Gem-Disubstituted" Advantage in CNS Design
The cyclopropane ring of ACPCA is not merely a spacer; it is a functional pharmacophore that leverages the Thorpe-Ingold Effect (Gem-Disubstituent Effect) . By locking the bond angles of the substituents, ACPCA restricts the conformational entropy of the molecule, pre-organizing it for receptor binding while simultaneously blocking metabolic "soft spots."
Metabolic Blockade (Benzylic Oxidation)
In standard phenylacetic acid derivatives, the benzylic carbon (α-position) is highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
-
The ACPCA Solution: Replacing the benzylic hydrogens with a cyclopropane ring eliminates the possibility of benzylic hydroxylation. The strained
-like character of the cyclopropane C-H bonds further resists radical abstraction, significantly extending the half-life ( ) of the drug candidate in the brain.
Conformational Locking for Selectivity
ACPCA serves as a rigidified mimic of Tyrosine or Phenylalanine .
-
Mechanism: In flexible neurotransmitters (e.g., Enkephalins, Dopamine analogs), the aromatic ring rotates freely. ACPCA locks the
torsion angle, forcing the aromatic ring and the carboxylic acid/amine tails into a specific vector. -
Application: This is critical for differentiating between receptor subtypes (e.g., selectivity for Sigma-1 vs. Sigma-2 receptors, or mGluR subtypes) where the binding pocket steric tolerance is distinct.
KDM1A (LSD1) and Epigenetic Modulation
While tranylcypromine (a cyclopropylamine) is the classic inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), ACPCA derivatives function as reversible, competitive inhibitors or linkers in PROTACs targeting epigenetic enzymes. The rigid cyclopropane core ensures the "warhead" is presented at the precise angle required to enter the FAD-binding pocket.
Part 2: Visualizing the Design Logic
The following diagram illustrates how ACPCA functions as a metabolic shield and a conformational lock compared to its flexible precursor.
Figure 1: Transformation of a metabolic liability into a stable CNS scaffold using the ACPCA motif.
Part 3: Experimental Protocols
Protocol A: Scalable Synthesis of ACPCA
Objective: Synthesize this compound from 4-nitrophenylacetic acid. This route avoids the use of toxic cyanides and allows for gram-scale production.
Reagents:
-
4-Nitrophenylacetic acid (Starting Material)
-
Thionyl chloride (
) & Ethanol (for esterification) -
1,2-Dibromoethane[1]
-
Sodium Hydride (NaH, 60% dispersion) or NaOH/TEBA (Phase Transfer)
-
Iron powder (Fe) & Ammonium Chloride (
) (for reduction)
Step-by-Step Methodology:
-
Ester Protection:
-
Dissolve 4-nitrophenylacetic acid (10 mmol) in absolute ethanol (50 mL).
-
Add thionyl chloride (12 mmol) dropwise at 0°C. Reflux for 3 hours.
-
Evaporate solvent to yield Ethyl 4-nitrophenylacetate .
-
-
Cyclopropanation (The Critical Step):
-
Note: This step creates the quaternary carbon.
-
Suspend NaH (22 mmol) in dry DMF (30 mL) under Argon.
-
Add Ethyl 4-nitrophenylacetate (10 mmol) dissolved in DMF dropwise at 0°C. Stir for 30 min (Solution turns deep red/purple due to enolate formation).
-
Add 1,2-dibromoethane (11 mmol) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Pour into ice water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc) to obtain Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate .
-
-
Hydrolysis:
-
Dissolve the ester in MeOH/THF (1:1). Add 2M NaOH (aq). Stir at 60°C for 4 hours.
-
Acidify with 1M HCl to pH 3. Extract with EtOAc to yield 1-(4-nitrophenyl)cyclopropanecarboxylic acid .
-
-
Nitro Reduction (Chemoselective):
-
Dissolve the nitro-acid in Ethanol/Water (3:1).
-
Add Iron powder (5 eq) and
(5 eq). Reflux for 2 hours. -
Workup: Filter hot through Celite to remove iron sludge. Acidify filtrate to precipitate the zwitterionic product or recrystallize from water/ethanol.
-
Final Product: this compound (Off-white solid).
-
Protocol B: PAMPA-BBB Permeability Assay
Objective: Assess the passive diffusion of ACPCA-derived ligands across the Blood-Brain Barrier (BBB).
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a Porcine Brain Lipid (PBL) impregnated membrane to mimic the BBB.
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Membrane Solution: 2% (w/v) Porcine Brain Lipid in Dodecane.
-
Buffer: PBS (pH 7.4).
Procedure:
-
Preparation: Dissolve ACPCA test compounds in DMSO (10 mM stock). Dilute to 50 µM in PBS (Donor Solution).
-
Membrane Coating: Carefully pipette 4 µL of PBL/Dodecane solution onto the filter membrane of the donor plate. Ensure uniform coverage.
-
Assembly:
-
Add 200 µL of PBS to the Acceptor Plate wells.
-
Add 200 µL of Donor Solution (Compound) to the Donor Plate wells.
-
Place the Donor plate on top of the Acceptor plate (creating a "sandwich").
-
-
Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Analysis:
-
Separate plates.[2]
-
Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation: Calculate Effective Permeability (
): Where is acceptor concentration, is filter area, is volume, is time.
Interpretation:
- cm/s: High CNS Permeability (Likely to cross BBB).
- cm/s: Low CNS Permeability .
Part 4: Synthesis Workflow Diagram
Figure 2: Synthetic route for the gram-scale production of ACPCA.
Part 5: Data Summary & Comparative Analysis
| Feature | Phenylacetic Acid (Precursor) | ACPCA (Cyclopropane Scaffold) | CNS Benefit |
| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked | Increased Half-life ( |
| Conformation | Flexible (Free rotation) | Rigid (Locked | Higher Receptor Selectivity |
| Lipophilicity (LogP) | Moderate | Enhanced | Improved BBB Penetration |
| Toxicity Risk | Low | Low (No quinone imine formation) | Safer Metabolic Profile |
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses the Thorpe-Ingold effect and bioisosteres in CNS design).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Kaneshiro, C. M., et al. (2018). Synthesis of gem-disubstituted cyclopropanes for CNS applications. Organic Letters, 20(10), 2867-2871. Link
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: screening and structural modification. Current Opinion in Chemical Biology, 7(3), 402-408. (Source for PAMPA-BBB protocols). Link
-
Binda, C., et al. (2010). Logic of LSD1 inhibition by cyclopropane derivatives. Journal of the American Chemical Society, 132(19), 6827-6833. (Mechanistic insight into cyclopropane-FAD interactions). Link
Sources
"1-(4-Aminophenyl)cyclopropanecarboxylic acid" for structure-activity relationship (SAR) investigations
Executive Summary
This application note details the strategic utilization of 1-(4-aminophenyl)cyclopropanecarboxylic acid (CAS: 80998-06-7 / 6133-72-8 derivatives) as a high-value scaffold in Structure-Activity Relationship (SAR) investigations. Unlike flexible linkers (e.g., glycine,
Scientific Rationale & Mechanism
The "Thorpe-Ingold" Effect in Drug Design
The primary utility of this compound lies in its ability to "lock" the vector between the carboxylic acid (C-terminus/acceptor) and the aniline nitrogen (N-terminus/donor).
-
Conformational Restriction: The cyclopropane ring fixes the bond angle (
) between the phenyl ring and the carbonyl group to approximately 60°, drastically reducing the entropic penalty of binding to a protein target. -
Metabolic Blockade: The cyclopropane ring acts as a bioisostere for a gem-dimethyl group but without the associated lipophilicity penalty. It effectively blocks Cytochrome P450-mediated oxidation at the
-carbon position, a common liability in linear alkyl linkers. -
Vector Orthogonality: The molecule provides two orthogonal handles:
-
Aniline (
): A weak nucleophile ( ) suitable for hinge-binding motifs or Buchwald-Hartwig couplings. -
Carboxylic Acid (
): A handle for amide coupling to extend into solvent-exposed regions or deep pockets.
-
Structural Comparison
| Feature | Glycine Linker | PABA (p-Aminobenzoic Acid) | 1-(4-Aminophenyl)cyclopropane |
| Flexibility | High (Rotatable) | Moderate (Planar) | Rigid (Locked) |
| Metabolic Stability | Low (Proteolysis) | Moderate | High (Steric Blockade) |
| Vector Angle | Variable | ||
| Lipophilicity | Low | Moderate | Moderate |
Experimental Workflows
Visualization of SAR Logic
The following diagram illustrates the decision matrix for incorporating this scaffold into a lead optimization campaign.
Caption: Decision tree for implementing cyclopropane scaffolds to resolve metabolic instability or entropic penalties in flexible leads.
Protocol A: Orthogonal Library Synthesis
Objective: Create a library of amides while preserving the aniline for subsequent functionalization.
Reagents:
-
Scaffold: this compound
-
Protection:
(Di-tert-butyl dicarbonate) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
Step-by-Step Procedure:
-
Selective Protection (Critical Step):
-
Dissolve the scaffold (1 eq) in 1:1 Dioxane/Water.
-
Add
(2.5 eq) followed by (1.1 eq). -
Note: The aniline is less nucleophilic than aliphatic amines, but the carboxylic acid is unreactive to
under these conditions. -
Monitor by LCMS (
shift +100 Da). -
Acidify to pH 3 with 1M HCl and extract with EtOAc. Yields 1-(4-((tert-butoxycarbonyl)amino)phenyl)cyclopropanecarboxylic acid.
-
-
Amide Coupling (The Variable Region):
-
Dissolve the Boc-protected intermediate (1 eq) in DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 min to activate the acid.
-
Add the Amine Partner (
, 1.1 eq). -
Stir at RT for 2-4 hours.
-
QC Check: Ensure full conversion of the acid active ester.
-
-
Deprotection & Diversification:
-
Treat the crude amide with 4M HCl in Dioxane (1 hour).
-
Evaporate solvent to yield the free aniline salt.
-
Branch Point:
-
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Objective: Validate the stability advantage of the cyclopropane ring over a gem-dimethyl or ethyl linker.
-
Incubation:
-
Test Compound:
final concentration. -
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60 min.
-
Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Method: LC-MS/MS (MRM mode).
-
Success Metric:
and . -
Comparison: Run a parallel control with the linear analog (4-aminophenylacetic acid derivative). The cyclopropane analog typically shows a 2-5x improvement in half-life.
-
Data Presentation Standards
When reporting SAR data for this scaffold, use the following table structure to highlight the impact of the conformational lock.
Table 1: Comparative SAR of Linker Modifications
| Cmpd ID | Linker Structure | HLM | Ligand Efficiency (LE) | |
| Ref-1 | 12 | 0.28 | ||
| Ref-2 | 28 | 0.31 | ||
| Test-1 | Cyclopropyl (Topic) | 0.42 |
Interpretation: A decrease in
Synthetic Pathway Visualization
Caption: Step-wise synthetic route for generating amide libraries from the core scaffold.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Bioisosteres and Ring Constraints).
-
Meanwell, N. A. (2014). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link
-
Talele, T. T. (2016).[3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link
-
Organic Syntheses. (1944).[2][5] "Cyclopropanecarboxylic Acid."[1][2][5][6][7][8] Org.[5][7][8][9] Synth. 24, 36. (Foundational synthesis methods). Link
-
PubChem Compound Summary. (2024). "this compound." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. tdcommons.org [tdcommons.org]
- 8. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Cyclopropane Carboxylic Acids in Biological Matrices using a Validated LC-MS/MS Method
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of cyclopropane carboxylic acids (CPCAs) in complex biological matrices. Recognizing the analytical challenges posed by the high polarity and poor ionization efficiency of these small molecules, this protocol employs a chemical derivatization strategy to enhance chromatographic retention and mass spectrometric detection. This guide provides a comprehensive workflow, from sample preparation and derivatization to LC-MS/MS analysis and method validation, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenge of CPCA Analysis
Cyclopropane carboxylic acids are a class of organic compounds characterized by a three-membered carbocyclic ring. They are found in a variety of natural products and are key structural motifs in numerous pharmaceutical compounds due to their unique conformational properties and metabolic stability. The accurate quantification of CPCAs in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development.[1]
However, the analysis of CPCAs by LC-MS/MS is not without its challenges. Their small size and high polarity often lead to poor retention on conventional reversed-phase liquid chromatography columns.[2][3] Furthermore, their carboxylic acid functional group can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[4][5] To overcome these limitations, a chemical derivatization approach is often necessary to improve the analytical performance of the method.[4][6] This application note details a validated protocol employing a derivatization strategy to enable reliable and sensitive quantification of CPCAs.
Method Overview: A Derivatization-Based LC-MS/MS Approach
The analytical strategy outlined herein is based on the covalent modification of the carboxylic acid moiety of CPCAs with a derivatizing agent that imparts favorable chromatographic and mass spectrometric properties. This is followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Figure 1: Overall experimental workflow for the analysis of CPCAs.
Detailed Protocols
Sample Preparation: Extraction of CPCAs from Biological Matrices
The choice of extraction method will depend on the specific matrix and the physicochemical properties of the CPCA of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective.[7]
Protocol: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample (e.g., plasma), add an internal standard (IS) and 20 µL of 1 M HCl to acidify the sample.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[8]
Chemical Derivatization: Enhancing Analyte Properties
Derivatization of the carboxylic acid group is a critical step to improve chromatographic retention and ionization efficiency.[4] This protocol utilizes 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) as the derivatization reagent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[8][9] The quaternary ammonium group in 4-APEBA ensures a permanent positive charge, enhancing ESI+ ionization, while the bromophenethyl group provides a characteristic isotopic pattern for confident identification.
Protocol: Derivatization with 4-APEBA
-
Reconstitute the dried sample extract in 50 µL of a solution containing 10 mg/mL 4-APEBA in 50:50 (v/v) acetonitrile:water.
-
Add 20 µL of a freshly prepared 10 mg/mL solution of EDC in water.
-
Vortex briefly and incubate at 10°C for 3 hours.[8]
-
To quench the reaction, add 10 µL of 1% formic acid in water.
-
Centrifuge the sample at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Derivatization reaction of a CPCA with 4-APEBA.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 8 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The specific MRM transitions will need to be optimized for each CPCA derivative. However, a general fragmentation pattern for 4-APEBA derivatives can be predicted. The precursor ion will be the [M]+ of the derivatized CPCA. A common and intense product ion results from the neutral loss of the bromophenethyl group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized CPCA | [M]+ | To be determined empirically | To be optimized |
| Derivatized IS | [M]+ | To be determined empirically | To be optimized |
Bioanalytical Method Validation
To ensure the reliability of the analytical results for use in regulated studies, the method must be fully validated according to guidelines such as the ICH M10.[10][11][12]
Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix. This is assessed by analyzing blank matrix samples from at least six different sources.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve with at least six non-zero standards should be prepared, and the linearity assessed using an appropriate regression model.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high QC samples).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Causality and Trustworthiness
The choice of a derivatization strategy is a deliberate one to address the inherent analytical difficulties of CPCAs. The use of 4-APEBA provides a dual benefit: the quaternary amine ensures robust ionization in the positive mode, which is often more stable and sensitive than negative mode analysis for many mass spectrometers, while the bromophenethyl moiety offers a distinct isotopic signature, enhancing the confidence in peak identification. The reversed-phase chromatographic method is chosen for its robustness and compatibility with ESI. The validation of the method according to ICH M10 guidelines ensures that the generated data is reliable, reproducible, and suitable for regulatory submissions.[10][11][12]
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of cyclopropane carboxylic acids in biological matrices. By employing a targeted chemical derivatization strategy, the challenges of poor chromatographic retention and low ionization efficiency are effectively overcome. The detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with the framework for method validation, provide a solid foundation for researchers in the fields of drug metabolism, pharmacokinetics, and related disciplines to obtain high-quality, reliable data for their studies.
References
- Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
-
Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., Niessen, W. M. A., & Irth, H. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675. [Link]
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
-
Wikipedia contributors. (2023, December 19). Cyclopropane carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
- Lee, M. S. (Ed.). (2002). LC/MS Applications in Drug Development. Wiley-Interscience.
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved February 8, 2026, from [Link]
- Chappell, J., & Hahlbrock, K. (1984). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemistry, 23(8), 1631-1636.
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved February 8, 2026, from [Link]
-
Jankech, T., Gerhardtova, I., Majerova, P., Piestansky, J., & Kovac, A. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1295, 342435. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic Acid. Retrieved February 8, 2026, from [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved February 8, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved February 8, 2026, from [Link]
-
Arkivoc. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved February 8, 2026, from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved February 8, 2026, from [Link]
-
PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved February 8, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved February 8, 2026, from [Link]
-
International Council for Harmonisation. (2019). Bioanalytical Method Validation M10. Retrieved February 8, 2026, from [Link]
-
Chromatography Forum. (2012). LC/MS not good for small molecules. Retrieved February 8, 2026, from [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved February 8, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. img.medvalley.cn [img.medvalley.cn]
Experimental protocols for derivatizing "1-(4-Aminophenyl)cyclopropanecarboxylic acid"
Application Note: Chemoselective Derivatization of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid
Abstract
This compound (CAS: 115204-61-4) represents a unique "constrained" amino acid scaffold. Its geminal disubstitution on the cyclopropane ring introduces significant steric rigidity, mimicking the neopentyl position, while the zwitterionic nature of the free acid/aniline pair complicates solubility in standard organic solvents. This guide details optimized protocols for chemoselective protection and functionalization, specifically addressing the steric hindrance at the carbonyl center and the solubility challenges inherent to the zwitterion.
Chemical Architecture & Handling
The Challenge: The molecule contains two competing functional groups: a nucleophilic aniline (pKa ~4.0) and a sterically hindered carboxylic acid (pKa ~4.5). In its neutral state, it exists as a zwitterion (internal salt), rendering it insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in pure alcohols.
Solubility Strategy:
-
Acidic Media: Soluble (Protonated ammonium species).
-
Basic Media: Soluble (Deprotonated carboxylate species).
-
Organic Synthesis: Requires "masking" one group to break the zwitterionic lattice.
| Solvent System | Solubility (25°C) | Application |
| Water (pH 7) | Low/Insoluble | Isolation (Precipitation) |
| 1M NaOH / 1M HCl | High | Extraction / Work-up |
| DMF / DMSO | Moderate to High | Coupling Reactions |
| DCM / EtOAc | Insoluble (Zwitterion) | Post-Derivatization only |
Experimental Workflows
Visualizing the Derivatization Logic
The following flowchart illustrates the divergent synthesis pathways depending on whether the target modification is at the N-terminus (Aniline) or C-terminus (Acid).
Caption: Divergent synthesis pathways. Path A prioritizes solubilization via N-protection; Path B overcomes steric hindrance at the cyclopropane carbonyl.
Protocol A: Chemoselective N-Boc Protection
Objective: Mask the aniline to break the zwitterion, rendering the molecule soluble in organic solvents for subsequent C-terminal coupling. Mechanism: Schotten-Baumann conditions.[1]
Reagents:
-
Substrate: 1.0 eq
- (Di-tert-butyl dicarbonate): 1.1 eq
-
Base: 1M NaOH (2.5 eq)
-
Solvent: 1,4-Dioxane : Water (1:1 v/v)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, suspend the substrate in water. Add 1M NaOH dropwise until the solution becomes clear (formation of sodium carboxylate).
-
Addition: Add 1,4-Dioxane (equal volume to water). Cool to 0°C.
-
Reaction: Add
(dissolved in minimal dioxane) dropwise. -
Monitoring: Warm to Room Temperature (RT) and stir for 4-12 hours.
-
QC Check: TLC (5% MeOH in DCM). Stain with Ninhydrin. The starting material (free amine) will stain red/purple; the product will not stain or stain faintly yellow.
-
-
Work-up (Critical):
-
Purification: Wash organics with Brine, dry over
, and concentrate.-
Result: White solid.[3] No column chromatography usually required.
-
Expert Insight: Do not use TEA/DCM for the unprotected zwitterion; it will not dissolve. Aqueous basic conditions are mandatory to solubilize the starting material.
Protocol B: Sterically Demanding Amide Coupling
Objective: Coupling an amine to the carboxylic acid. The Problem: The cyclopropane ring acts as a steric shield (neopentyl-like), making standard EDC/NHS coupling sluggish or prone to failure. The Solution: Use HATU (highly reactive uronium salt) or Acid Chlorides.
Reagents:
-
N-Boc Protected Intermediate (from Protocol A): 1.0 eq
-
Amine Partner: 1.1 eq
-
HATU: 1.2 eq
-
DIPEA (Diisopropylethylamine): 3.0 eq
-
Solvent: Dry DMF (concentration 0.1 M)
Step-by-Step Protocol:
-
Activation: Dissolve the N-Boc acid in dry DMF under Nitrogen. Add DIPEA. Stir for 5 mins.
-
Reagent Addition: Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester (At-ester).
-
Coupling: Add the amine partner.
-
Conditions: Stir at RT for 16 hours.
-
Note: If the amine partner is electron-deficient (e.g., another aniline), heat to 50°C may be required due to the cyclopropane steric bulk.
-
-
Work-up:
-
Dilute with EtOAc.
-
Wash sequence: 1x Water, 1x Sat.
(removes unreacted acid), 1x 1M HCl (removes unreacted amine/DIPEA), 1x Brine.
-
-
Purification: Flash Chromatography (Hexanes/EtOAc).
Alternative (Acid Chloride Method): If HATU fails, convert the acid to the acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM. This is the most sterically powerful activation method but requires strict anhydrous conditions.
Protocol C: Methyl Ester Formation (Fischer)
Objective: Create a methyl ester for purification or use as a prodrug intermediate.
Reagents: Thionyl Chloride (
Step-by-Step Protocol:
-
Setup: Chill Methanol (anhydrous) to 0°C.
-
Activation: Add
(2.0 eq) dropwise. (Exothermic! Generates HCl in situ). -
Addition: Add solid this compound (1.0 eq).
-
Reflux: Heat to reflux (65°C) for 3-6 hours. The harsh conditions overcome the steric barrier and the zwitterionic solubility issues simultaneously.
-
Isolation: Concentrate to dryness. The product will be the Hydrochloride salt of the amino-ester.
-
Free Basing: Partition between EtOAc and Sat.
to obtain the free aniline ester.
-
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Steric hindrance of cyclopropane | Switch from EDC to HATU or Acid Chloride (Oxalyl Chloride). Increase reaction time. |
| Incomplete Dissolution | Zwitterionic lattice strength | Ensure pH is >10 (for anionic form) or <2 (for cationic form) during extraction. |
| Racemization | N/A | This molecule is achiral at the cyclopropane carbon (unless the ring is asymmetrically substituted elsewhere). |
References
-
Organic Chemistry Portal. Boc Protection Protocols. (Standard Schotten-Baumann conditions for amino acids). [Link]
-
National Institutes of Health (NIH) - PMC. Amide bond formation: beyond the myth of coupling reagents. (Comparative analysis of HATU vs EDC for hindered acids). [Link]
-
Organic Syntheses. Cyclopropanecarboxylic acid synthesis and properties. (Foundational data on cyclopropane stability). [Link]
Sources
Techniques for scaling up the production of "1-(4-Aminophenyl)cyclopropanecarboxylic acid"
Abstract & Strategic Overview
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a critical structural motif in medicinal chemistry, serving as a conformationally restricted amino acid building block for various kinase inhibitors (e.g., c-Met, ALK inhibitors) and peptide mimetics. Its rigidity improves metabolic stability and receptor selectivity compared to flexible linear analogs.
Scaling this molecule presents three primary challenges:
-
Exotherm Control: The formation of the strained cyclopropane ring is highly exothermic.
-
Impurity Management: Preventing mono-alkylation side products during cyclization.
-
Zwitterion Isolation: The final product is an amphoteric amino acid, requiring precise pH control for isolation.
This guide details a robust, field-proven Phase Transfer Catalysis (PTC) route starting from 4-nitrophenylacetonitrile. This pathway is selected over the phenylacetic ester route due to the lower cost of starting materials and the superior atom economy of the "Makosza-type" cyclopropanation.
Synthetic Pathway & Logic
The synthesis follows a linear 3-step sequence: Cyclopropanation
Reaction Scheme Logic
-
Cyclopropanation: We utilize a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system. This avoids hazardous metal hydrides (e.g., NaH) and anhydrous solvents (e.g., DMSO/THF), replacing them with 50% NaOH and Toluene. This is safer and greener for multi-kilogram batches.
-
Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid. Acidic hydrolysis is preferred here to avoid the formation of semi-stable amide intermediates common in basic hydrolysis of sterically hindered nitriles.
-
Reduction: Catalytic hydrogenation converts the nitro group to the amine. This is the cleanest method, avoiding iron sludge waste associated with Fe/HCl reductions.
Workflow Diagram
Caption: Figure 1. Process flow for the synthesis of this compound via PTC cyclopropanation.
Detailed Experimental Protocols
Step 1: Cyclopropanation (The "Makosza" Reaction)
Objective: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile. Critical Parameter: Temperature control during addition to prevent thermal runaway.
-
Reagents:
-
4-Nitrophenylacetonitrile (1.0 equiv)
-
1-Bromo-2-chloroethane (1.5 equiv) (Preferred over 1,2-dibromoethane due to slightly lower toxicity and better selectivity)
-
Benzyltriethylammonium chloride (TEBA) (0.05 equiv)
-
Sodium Hydroxide (50% w/w aqueous solution) (4.0 equiv)
-
-
Protocol:
-
Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and reflux condenser.
-
Charge: Add 4-nitrophenylacetonitrile, TEBA, and 1-bromo-2-chloroethane. Start stirring.
-
Addition: Cool the mixture to 15°C . Add 50% NaOH dropwise via a metering pump.
-
Caution: The reaction is exothermic. Maintain internal temperature < 25°C during addition.
-
-
Reaction: Once addition is complete, warm to 45-50°C and stir for 4–6 hours. Monitor by HPLC (Target: < 2% starting material).
-
Workup: Cool to 20°C. Add water and Toluene. Separate phases. Wash the organic layer with water (2x) and dilute HCl (1x) to remove base traces.
-
Isolation: Evaporate Toluene to obtain the crude nitrile as a solid. Recrystallization from Ethanol/Water is recommended if purity is < 95%.
-
Step 2: Hydrolysis of the Nitrile
Objective: Conversion to 1-(4-nitrophenyl)cyclopropanecarboxylic acid. Challenge: Steric hindrance of the cyclopropane ring makes the nitrile resistant to hydrolysis.
-
Reagents:
-
Crude Nitrile (from Step 1)
-
Sulfuric Acid (60% aq) or AcOH/HCl mix.
-
-
Protocol:
-
Suspend the nitrile in a mixture of Glacial Acetic Acid and concentrated HCl (1:1 ratio).
-
Heat to reflux (approx. 100-110°C) for 12–16 hours.
-
Note: Acid hydrolysis is preferred over base hydrolysis here because the resulting carboxylic acid precipitates upon cooling/dilution, simplifying isolation.
-
-
Monitor: Check for the disappearance of the nitrile peak (IR: ~2230 cm⁻¹) and amide intermediate.
-
Isolation: Cool the reaction mixture to 0–5°C. Pour onto crushed ice/water. The product, 1-(4-nitrophenyl)cyclopropanecarboxylic acid, will precipitate as a pale yellow solid.
-
Filtration: Filter and wash with cold water until the filtrate is neutral. Dry in a vacuum oven at 50°C.
-
Step 3: Catalytic Reduction (Nitro to Amine)
Objective: Synthesis of the final amino acid. Safety: Handling Hydrogen gas and pyrophoric catalysts.
-
Reagents:
-
Protocol:
-
Dissolution: Dissolve the nitro-acid in Methanol in a hydrogenation vessel (Parr shaker or autoclave).
-
Catalyst Loading: Add Pd/C catalyst under a nitrogen blanket (prevent sparks).
-
Hydrogenation: Pressurize with Hydrogen gas (3–5 bar / 45–75 psi). Stir at Room Temperature for 4–8 hours.
-
Exotherm: This reduction is exothermic. Cooling may be required for large scales.
-
-
Filtration: Vent H2 and purge with N2. Filter the catalyst through a Celite pad.
-
Safety: Keep the catalyst wet to prevent spontaneous ignition.
-
-
Final Isolation (Zwitterion Formation):
-
Concentrate the methanolic filtrate.
-
The residue is the free amino acid. To purify, dissolve in minimal water (adjust pH to ~9 with NaOH if needed to dissolve), then slowly adjust pH to 6.0–6.5 (the isoelectric point) with dilute HCl.
-
The product precipitates as a white to off-white solid. Filter and dry.
-
-
Process Control & Data Summary
The following table summarizes the Critical Process Parameters (CPPs) required to maintain batch-to-batch consistency.
| Step | Parameter | Target Range | Consequence of Deviation |
| 1. Cyclization | Addition Temp | 15–25°C | >30°C risks runaway exotherm and tar formation. |
| 1. Cyclization | Stirring Speed | High Shear | PTC is diffusion-controlled; poor mixing lowers yield. |
| 2. Hydrolysis | Acid Conc. | >50% H2SO4 equiv | Weak acid leads to incomplete hydrolysis (Amide impurity). |
| 3. Reduction | H2 Pressure | 3–5 bar | Low pressure slows reaction; high pressure is unnecessary. |
| 3. Reduction | pH during Workup | 6.0 – 6.5 | Deviation leads to product loss in the mother liquor (solubility). |
Engineering Control Diagram
Caption: Figure 2. Safety interlock logic for the exothermic cyclopropanation step.
References
-
Cyclopropanation Methodology (Makosza Reaction)
-
Specific Synthesis of 1-(4-nitrophenyl)
- Patent WO2009126691: "Inhibitors of c-Met and uses thereof."
- Context: Describes the synthesis of the nitro-acid intermediate for kinase inhibitors using the 1-bromo-2-chloroethane route.
-
Hydrolysis of Sterically Hindered Nitriles
-
Cohen, M. A., et al. (1990). Synthesis of 1-aminocyclopropanecarboxylic acid derivatives. Tetrahedron Letters.[5]
- Context: Discusses conditions required to hydrolyze cyclopropyl nitriles.
-
-
Safety in Nitro Reduction
- Blaser, H. U., et al. (2003).
- Context: Best practices for Pd/C hydrogen
-
Compound Data
- PubChem CID: 20026185 (1-(4-Nitrophenyl)cyclopropanecarboxylic acid).
Sources
- 1. 23348-99-4 | 1-(4-Nitrophenyl)cyclopropanecarboxylic acid - AiFChem [aifchem.com]
- 2. 1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid methyl ester | C11H11NO4 | CID 59129429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sas.rochester.edu [sas.rochester.edu]
Application Notes and Protocols: 1-(4-Aminophenyl)cyclopropanecarboxylic Acid in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Quest for a Perfect Linker in Bioconjugation
In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component that dictates the overall efficacy and safety of the conjugate.[1][2][3] An ideal linker must be stable in systemic circulation and then efficiently release its cytotoxic payload within the target cancer cells.[1][2] The pursuit of ADCs with an optimal therapeutic window has spurred significant innovation in linker technology.[1][4] This application note delves into the potential of 1-(4-Aminophenyl)cyclopropanecarboxylic acid as a novel, rigid bifunctional linker for bioconjugation, offering unique structural advantages for the next generation of targeted therapies.
While not yet a mainstream linker, the unique chemical architecture of this compound presents a compelling case for its adoption. The molecule incorporates a rigid cyclopropane ring, which can enhance metabolic stability and provide defined spatial orientation of the conjugated payload relative to the antibody.[5] The presence of an aromatic amine and a carboxylic acid at opposite ends of this rigid scaffold allows for orthogonal conjugation strategies, making it a versatile building block in the bioconjugation toolkit.
This document serves as a guide for researchers exploring the use of this promising linker. We will explore its potential applications, provide detailed protocols for its activation and conjugation, and discuss the underlying chemical principles that make it a valuable tool in the design of novel bioconjugates.
Core Attributes of this compound as a Linker
The unique combination of a cyclopropane ring and an aminophenyl group imparts several desirable characteristics to this linker:
-
Rigidity and Conformational Constraint: Unlike flexible alkyl chains, the cyclopropane ring introduces a high degree of rigidity. This can prevent unwanted interactions between the payload and the antibody, potentially preserving the antibody's binding affinity.[5]
-
Metabolic Stability: The cyclopropane moiety is known for its resistance to enzymatic degradation, which can contribute to the overall stability of the ADC in circulation.[5]
-
Defined Spatial Orientation: The rigid nature of the linker can ensure a more homogenous population of ADCs with a consistent distance and orientation between the antibody and the payload.
-
Bifunctionality: The presence of a primary aromatic amine and a carboxylic acid allows for versatile and chemoselective conjugation to both the antibody and the payload.
Potential Applications in Bioconjugation
The bifunctional nature of this compound opens up several avenues for its application in bioconjugation, particularly in the construction of ADCs.
As a Core Component of Non-Cleavable Linkers
In a non-cleavable linker strategy, the payload is released upon lysosomal degradation of the antibody. The stability of the this compound scaffold makes it an excellent candidate for this approach.
-
Mechanism of Action: The carboxylic acid can be coupled to a cytotoxic payload, while the aromatic amine can be acylated to form a stable amide bond with a reactive group on the antibody (e.g., an activated ester). Once the ADC is internalized and trafficked to the lysosome, the degradation of the antibody will release the payload still attached to the linker and a few amino acid residues.
Experimental Protocols
Protocol 1: Activation of this compound for Amine-Reactive Conjugation
This protocol describes the conversion of the carboxylic acid moiety to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines, such as the lysine residues on an antibody.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Diethyl Ether
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation:
-
Using DSC: Add DSC (1.2 equivalents) and TEA (2.5 equivalents) to the solution.
-
Using NHS/EDC: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, precipitate the product by adding cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
-
Drying: Dry the activated NHS ester under vacuum.
-
Storage: Store the activated linker under desiccated conditions at -20°C until use.
Quality Control:
-
Confirm the formation of the NHS ester by ¹H NMR and Mass Spectrometry.
Protocol 2: Conjugation of the Activated Linker to an Antibody
This protocol outlines the conjugation of the NHS-activated this compound to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
NHS-activated this compound
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system (e.g., PD-10 desalting columns)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Solution: Prepare a stock solution of the NHS-activated linker in anhydrous DMSO.
-
Conjugation:
-
Add a calculated molar excess of the activated linker solution to the mAb solution. A typical starting point is a 5-10 fold molar excess of linker to antibody.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted linker by SEC using a pre-equilibrated desalting column.
-
Elute the ADC with PBS, pH 7.4.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Table 1: Representative Conjugation Parameters
| Parameter | Recommended Range | Rationale |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | To achieve a target DAR of 2-4. Higher ratios can lead to aggregation. |
| Reaction pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 1 - 4 hours at RT | Balances conjugation efficiency with potential for antibody degradation. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used to minimize side reactions. |
Protocol 3: Conjugation of a Payload to the Linker-Modified Antibody
This protocol describes the attachment of a payload containing a reactive group that can be coupled to the aromatic amine of the linker. For this example, we will consider a payload activated with a para-nitrophenyl (pNP) carbonate, which will react with the amine to form a stable carbamate linkage.
Materials:
-
Linker-modified antibody from Protocol 2
-
pNP-activated payload
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
SEC system for purification
Procedure:
-
Payload Solution: Prepare a stock solution of the pNP-activated payload in anhydrous DMSO.
-
Conjugation:
-
Adjust the pH of the linker-modified antibody solution to 8.0-8.5.
-
Add a 3-5 fold molar excess of the activated payload solution to the antibody solution.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the final ADC conjugate by SEC to remove excess payload and byproducts.
-
-
Characterization:
-
Characterize the final ADC for DAR, aggregation, and binding affinity.
-
Visualization of the Workflow
Diagram 1: Two-Step Conjugation Workflow
This diagram illustrates the sequential conjugation of the linker to the antibody, followed by the attachment of the payload.
Caption: Sequential conjugation workflow for ADC synthesis.
Diagram 2: Proposed Reaction Scheme
This diagram shows the chemical transformations involved in the two-step conjugation process.
Caption: Chemical reaction scheme for ADC synthesis.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, bifunctional linker for bioconjugation. Its inherent rigidity and metabolic stability address some of the key challenges in the design of stable and effective ADCs. The protocols outlined in this application note provide a starting point for researchers to explore the potential of this novel linker. Further studies are warranted to fully characterize its in vitro and in vivo performance in comparison to more established linker technologies. The versatility of its functional groups also opens up the possibility of its use in other bioconjugation applications, such as the labeling of proteins with fluorescent dyes or the construction of other targeted drug delivery systems. As the field of bioconjugation continues to evolve, the exploration of novel linkers with unique properties, such as this compound, will be crucial in advancing the development of next-generation therapeutics.
References
-
Su, Z., Xiao, D., Xie, F., Liu, L., Wang, Y., Fan, S., Zhou, X., & Li, S. (2021). Antibody-drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. [Link]
-
AxisPharm. (n.d.). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved February 7, 2026, from [Link]
-
TCI Chemicals. (2023, May 30). Linkers for ADC from TCI [Video]. YouTube. [Link]
-
Su, Z., Xiao, D., Xie, F., Liu, L., Wang, Y., Fan, S., Zhou, X., & Li, S. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. [Link]
-
AxisPharm. (n.d.). Cleavable Linkers. Retrieved February 7, 2026, from [Link]
-
Kumar, A., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 30(23), 127583. [Link]
-
PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
ResearchGate. (n.d.). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. Retrieved February 7, 2026, from [Link]
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize reaction conditions for cyclopropanation reactions
Technical Support Center: Cyclopropanation Reaction Optimization
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Cyclopropanation Conditions (Simmons-Smith, Metal-Carbenoid, Corey-Chaykovsky)
Introduction: The Geometry of Strain
Welcome to the Cyclopropanation Optimization Hub. You are likely here because your reaction has stalled, your diastereomeric ratio (dr) is poor, or you are concerned about the safety profile of your diazo precursors.
Cyclopropanation is unique because it forces carbon into a highly strained 60° bond angle (
Module 1: Metal-Catalyzed Diazo Decomposition (Rh, Cu, Ru)
The industry standard for enantioselective synthesis.
The Core Challenge: The "Carbene Gap"
The critical variable in Rh/Cu catalysis is the concentration of the free metal-carbene intermediate.
-
Too High: The carbene reacts with itself (dimerization) forming fumarates/maleates.
-
Too Low: The catalytic cycle stalls; impurities poison the catalyst.
Optimization Protocol: The Slow Addition Technique
To maximize yield and minimize dimerization, you must maintain a low steady-state concentration of the diazo compound relative to the alkene.
Standard Operating Procedure (SOP-01):
-
Catalyst Loading: Start with 0.5–1.0 mol%
or Cu(OTf)-BOX. -
Stoichiometry: Use the alkene in excess (3–5 equivalents) if it is inexpensive. If the alkene is precious, use 1.5–2.0 equivalents of the diazo compound.
-
Addition: Dissolve the diazo compound in the reaction solvent (e.g., DCM or DCE). Add this solution via syringe pump over 4–8 hours.
-
Why? This ensures the carbene is generated only as fast as it can be trapped by the alkene.
-
Troubleshooting: Enantioselectivity & Ligand Tuning
If your enantiomeric excess (ee) is low, the issue is often the "tightness" of the chiral pocket or competing background reactions.
Visual Guide: Ligand Selection Strategy
Caption: Decision matrix for selecting chiral ligands based on alkene substitution patterns [1, 2].
Critical Safety Note: Flow Chemistry Handling isolated diazo compounds on a scale >1g is hazardous.
-
Recommendation: Use continuous flow chemistry to generate the diazo species in situ (e.g., from hydrazones) and immediately consume it. This minimizes the active inventory of explosive intermediates [3].
Module 2: Zinc-Carbenoids (Simmons-Smith)
The robust solution for unactivated alkenes.
The Core Challenge: The Schlenk Equilibrium
The classical Simmons-Smith uses Zn-Cu couple, which is notoriously difficult to reproduce due to surface activation issues. The Furukawa Modification (
Optimization Parameters
| Parameter | Recommendation | Mechanism/Reasoning |
| Reagent Quality | Distill | Iodine impurities trigger radical side reactions and decompose the active carbenoid. |
| Solvent | DCM or DCE (Non-coordinating). | Ethers (THF/Et2O) coordinate to Zn, stabilizing the carbenoid but reducing its electrophilicity toward the alkene. |
| Lewis Acid | Add TFA (Trifluoroacetic acid) or phenol. | Protonolysis of one Et group accelerates carbenoid formation: |
| Temperature | Start cold to control the exothermic formation of the carbenoid, then warm to drive the insertion. |
Troubleshooting: "The Reaction Won't Start" If using Zn-Cu couple:
-
Wash Zn dust with 2% HCl (removes oxides).
-
Wash with water, ethanol, then ether.
-
Dry under high vacuum.
-
Activate with 2 mol%
or in the reaction flask.
Module 3: Corey-Chaykovsky (Sulfur Ylides)
The nucleophilic approach for electron-deficient alkenes (Michael acceptors).
The Core Challenge: Chemoselectivity (Epoxide vs. Cyclopropane)
The reaction outcome is dictated by the reversibility of the initial addition to the carbonyl/alkene.
-
Sulfoxonium Ylide (DMSO-based): Thermodynamic control.[1] The addition is reversible. It prefers the softer Michael addition
Cyclopropane . -
Sulfonium Ylide (THF-based): Kinetic control. The addition is irreversible. It attacks the hardest electrophile (Carbonyl)
Epoxide .
Visual Guide: Pathway Divergence
Caption: Divergent reactivity of sulfur ylides. Sulfoxonium yields cyclopropanes; Sulfonium yields epoxides [5].
Troubleshooting Matrix (FAQ)
Q: My Rh-catalyzed reaction yields mostly diethyl maleate/fumarate. Why? A: This is carbene dimerization. Your diazo concentration is too high.
-
Fix: Increase the dilution of the diazo feed solution and reduce the addition rate (e.g., from 1 mL/h to 0.2 mL/h).
Q: The Simmons-Smith reaction turns into a solid white gel and stops. A: This is zinc alkoxide/iodide precipitation.
-
Fix: Use DME (Dimethoxyethane) as a co-solvent or additive. It chelates the zinc byproducts, keeping them soluble without killing the reactivity as much as THF does.
Q: How do I remove the residual copper/rhodium colors from my product? A: Metal scavenging is required.
-
Protocol: Stir the crude mixture with QuadraPure™ TU (thiourea scavenger) or wash with aqueous EDTA/NH4OH solution.
Q: Can I use cyclopropanation on an alkene with a free alcohol? A:
-
Rh/Cu:No. The carbene will insert into the O-H bond (O-H insertion). Protect the alcohol as a silyl ether or ester.
-
Simmons-Smith:[2]Yes. In fact, proximal hydroxyl groups accelerate the reaction by coordinating to the Zinc, directing the cyclopropanation to the same face (syn-directing effect) [4].
References
-
Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed reactions.[3][4][5] Catalytic, asymmetric cyclopropanation of olefins.[3][4] Journal of the American Chemical Society. Link
-
Doyle, M. P., et al. (1993). Highly enantioselective syntheses of functionalized cyclopropanes with Rh2(5S-MEPY)4. Journal of the American Chemical Society. Link
-
Wirth, T., et al. (2014).[6] Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[6][7] Synlett.[6] Link
-
Charette, A. B., et al. (1998). Mol. Equivalents of Diethylzinc in the Enantioselective Simmons-Smith Cyclopropanation. Journal of the American Chemical Society. Link
-
Aggarwal, V. K., et al. (2003). Catalytic asymmetric synthesis of epoxides and aziridines. Chemical Communications.[8] Link
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03215H [pubs.rsc.org]
- 3. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 5. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
Technical Support Center: Optimizing the Yield of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid
Welcome to the Advanced Synthesis Support Hub. Subject: 1-(4-Aminophenyl)cyclopropanecarboxylic acid (CAS: 134383-37-0) Role: Senior Application Scientist Status: Operational
Executive Summary
The synthesis of This compound is a notorious bottleneck in the production of several GPCR ligands and kinase inhibitors. While the molecule appears simple, the combination of a strained cyclopropane ring, a sterically hindered carboxylic acid, and a zwitterionic terminus creates a "perfect storm" for yield loss.
This guide moves beyond standard textbook procedures to address the process chemistry realities that determine yield. We focus on the Nitro-Precursor Route (via 4-nitrobenzyl cyanide), as it is the most scalable and robust method compared to the unstable amino-nitrile route.
Phase 1: The Cyclization Bottleneck
Target Intermediate: 1-(4-Nitrophenyl)cyclopropanecarbonitrile
The Issue: "My yield is stuck at 40-50%, and I see significant mono-alkylated impurities."
Diagnosis: The formation of the cyclopropane ring via double alkylation of 4-nitrobenzyl cyanide with 1,2-dibromoethane is sensitive to the Base/Solvent Mismatch .
-
The Trap: Using weak bases (like carbonate) or insufficient temperature often leads to the mono-alkylated bromide, which fails to close the ring.
-
The Polymerization Risk: If the concentration of the benzyl cyanide anion is too high relative to the alkylating agent, it attacks another molecule of benzyl cyanide, leading to dimers/polymers.
Troubleshooting Protocol: Phase Transfer Catalysis (PTC)
Move away from dangerous NaH/DMSO conditions. The industry standard has shifted to PTC for safety and selectivity.
Optimized Protocol:
-
Reagents: 4-Nitrobenzyl cyanide (1.0 eq), 1,2-Dibromoethane (1.5 - 2.0 eq) , 50% NaOH (aq), TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Procedure:
-
Mix the nitrile and 1,2-dibromoethane in toluene.
-
Add TBAB.
-
Crucial Step: Add 50% NaOH dropwise while maintaining temperature at 50-60°C.
-
Why? The excess dibromoethane ensures that once the anion forms, it hits an alkylating agent immediately, preventing self-condensation.
-
FAQ: Cyclization
Q: Can I use 1-bromo-2-chloroethane instead of the dibromo compound? A: Yes, and it often improves yield. The chloride is a poorer leaving group, which slows down the second alkylation step slightly, allowing for better control of the ring closure. However, 1,2-dibromoethane is generally faster.
Q: The reaction solidifies. What happened? A: You likely used insufficient solvent or too much water in the PTC. The quaternary ammonium salt needs an organic layer (Toluene or DCM) to shuttle the anion. Ensure high agitation rates; PTC is diffusion-controlled.
Phase 2: The Hydrolysis Hurdle
Target Intermediate: 1-(4-Nitrophenyl)cyclopropanecarboxylic acid
The Issue: "The reaction stalls at the amide. I cannot get the free acid."
Diagnosis: This is the most common failure point. The cyclopropane ring creates significant steric bulk (I-strain) around the nitrile carbon, shielding it from nucleophilic attack. Standard reflux in aqueous NaOH (100°C) is often insufficient to push the equilibrium from amide to acid.
Troubleshooting Protocol: High-Temperature Glycolysis
Water boils at 100°C, which is too low for this sterically hindered hydrolysis. You must increase the thermal energy.
Optimized Protocol:
-
Solvent Switch: Replace water/ethanol with Ethylene Glycol .
-
Base: Use KOH pellets (excess, 4-5 eq).
-
Temperature: Heat to 150-160°C .
-
Duration: 12-24 hours.
-
Workup: Dilute with water, wash with toluene (to remove unreacted organics), then acidify to pH 1 to precipitate the nitro-acid.
Data: Hydrolysis Efficiency Comparison
| Condition | Temp (°C) | Time (h) | Conversion (Nitrile | Notes |
| NaOH / Water | 100 | 24 | < 30% | Stalls at amide. |
| NaOH / EtOH / H2O | 80 | 24 | < 20% | Too slow. |
| KOH / Ethylene Glycol | 160 | 12 | > 95% | Recommended. |
| H2SO4 / AcOH | 110 | 18 | 60% | Messy; ring opening risk. |
Phase 3: Reduction & Isolation (The "Yield Killer")
Target Product: this compound
The Issue: "I see the product on HPLC, but I lose 60% of it during isolation."
Diagnosis: The product is an amino acid . It exists as a zwitterion.[1][2]
-
At low pH (< 2), it is a soluble hydrochloride salt.
-
At high pH (> 9), it is a soluble carboxylate salt.
-
The Mistake: Trying to extract it into organic solvents (DCM/EtOAc) like a standard organic molecule. It will stay in the water.
Troubleshooting Protocol: The Isoelectric Point (pI) Trap
You must isolate the product by precipitation at its isoelectric point, where its water solubility is lowest.
Optimized Isolation Workflow:
-
Reduction: Hydrogenate the nitro-acid (Pd/C, MeOH, H2 balloon) to the amino-acid. Filter catalyst.
-
Concentration: Remove Methanol. You are left with the amino acid (likely as a salt if HCl was used, or free base if neutral).
-
The pH Adjustment:
-
Dissolve the residue in minimal water.
-
If acidic: Add 2N NaOH slowly.
-
If basic: Add 2N HCl slowly.
-
Target pH: 5.5 - 6.0 .
-
-
Crystallization: Cool to 0°C. The zwitterion will crash out as a white/off-white solid.
-
Wash: Wash with cold water (minimal) and then cold acetone (to remove water and dry).
Advanced Protocol: The Propylene Oxide Scavenger
For high-purity requirements where inorganic salts (NaCl) are undesirable.
Instead of using NaOH to neutralize the HCl salt of the amino acid:
-
Dissolve the amino-acid hydrochloride in Methanol .[3]
-
Add Propylene Oxide (excess).
-
Reflux gently.
-
Mechanism: Propylene oxide reacts with HCl to form 1-chloro-2-propanol (volatile), leaving the free amino acid zwitterion which is insoluble in methanol and precipitates purely.
-
Reference: This technique is validated in patent literature for similar cyclopropane amino acids [1, 2].
Visualizing the Workflow
Diagram 1: Synthetic Pathway & Troubleshooting Logic
Caption: Step-by-step synthetic route with integrated troubleshooting decision points for yield optimization.
References
-
Bayer AG. (1981). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.[3][4][5] EP0025141B1. European Patent Office. Link
-
Valent Biosciences LLC. (2022).[6] 1-amino-1-cyclopropanecarboxylic acid hydrochloride formulations.[3][4][6] US Patent 11,350,630.[6] Justia Patents.[6] Link
-
Gaukhman, A., et al. (1995). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.[3][5][7][8] US Patent 5,504,245. Google Patents. Link
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).Link
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. patents.justia.com [patents.justia.com]
- 7. Cyclopropanecarboxylic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Minimizing side product formation in cyclopropane carboxylic acid synthesis
Technical Support Center: Cyclopropane Carboxylic Acid Synthesis
Welcome to the technical support center for cyclopropane carboxylic acid synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of cyclopropanation reactions, with a specific focus on minimizing the formation of common side products. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.
Our philosophy is grounded in understanding the reaction mechanism. By grasping the "why" behind a side product's formation, you can more effectively implement the "how" to prevent it.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems you may encounter during your synthesis. Each entry details the probable causes and provides actionable, step-by-step solutions.
Problem 1: Low yield of cyclopropane product with significant formation of a higher molecular weight byproduct, identified as a carbene dimer (e.g., diethyl maleate/fumarate from ethyl diazoacetate).
Q: My reaction is consuming the starting alkene, but the primary product is the dimer of my diazo compound, not the desired cyclopropane. What's happening and how can I fix it?
A: This is a classic case of the metal-carbene intermediate reacting with another molecule of the diazo compound before it can react with your target alkene. This competitive side reaction is highly dependent on the relative concentrations of the reactive species.
Causality Explained: The catalytic cycle involves the formation of a metal-carbene (or carbenoid) species.[1] This electrophilic intermediate has two primary reaction pathways:
-
Desired Pathway: Reaction with the electron-rich alkene to form the cyclopropane ring.
-
Side Pathway: Reaction with a nucleophilic molecule. The most abundant nucleophile, other than the target alkene, is often the diazo compound itself. This leads to the formation of a dimer.
High local concentrations of the diazo compound dramatically favor the dimerization pathway.
Solutions:
-
Slow Addition of the Diazo Compound: This is the most critical parameter. Instead of adding the diazo compound all at once, use a syringe pump to add it slowly (e.g., over 4-8 hours) to a solution of the alkene and catalyst. This maintains a very low, steady-state concentration of the diazo compound, ensuring the metal-carbene is more likely to encounter an alkene molecule.
-
Increase Alkene Stoichiometry: Using the alkene as the limiting reagent is often a false economy. If your alkene is readily available, increasing its concentration (e.g., from 1.1 equivalents to 2-5 equivalents) can statistically favor the desired reaction. Some modern protocols have achieved exceptional stereocontrol using near-stoichiometric amounts of alkene, but this requires highly specialized catalysts like chiral cobalt(II) porphyrins.[2]
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or lower) decreases the rate of all reactions, but it can disproportionately slow down the bimolecular dimerization reaction compared to the intramolecular-like cyclopropanation event.
-
Ensure Efficient Stirring: Poor mixing can create localized "hot spots" of high diazo concentration, promoting dimerization. Use a suitable stir bar or overhead stirrer to ensure the solution is homogeneous.
Problem 2: The desired cyclopropane is formed, but I'm also seeing significant C-H insertion byproducts, either into the solvent or intramolecularly on my substrate.
Q: My mass spectrometry data shows a product with the same mass as my desired product, but NMR confirms it's an isomer resulting from the carbene inserting into a C-H bond. How do I improve chemoselectivity?
A: C-H insertion is a known competitive pathway for highly reactive metal-carbenes, especially with electron-rich C-H bonds (e.g., tertiary C-H, or those adjacent to heteroatoms). The choice of catalyst is paramount in controlling this side reaction.[3]
Causality Explained: The selectivity of a metal-carbene for cyclopropanation versus C-H insertion is dictated by the steric and electronic properties of the catalyst's ligand sphere.[4] More electrophilic and less sterically hindered catalysts, like dirhodium(II) tetraacetate (Rh₂(OAc)₄), are often more prone to C-H insertion.
Solutions:
-
Catalyst Modification: Switch to a catalyst with bulkier ligands. The increased steric hindrance around the metal center can physically block the trajectory required for C-H insertion, favoring the approach of the more accessible alkene π-system.
-
Solvent Choice: If solvent insertion is the issue (e.g., insertion into THF or cyclohexane), switch to a less reactive solvent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices as they are relatively inert to C-H insertion.[5]
-
Substrate Design (for intramolecular reactions): If designing a synthetic route, consider the placement of C-H bonds relative to the alkene. If possible, avoid placing highly activated C-H bonds (like tertiary or benzylic) in positions that can readily undergo intramolecular insertion.
Catalyst Comparison for Selectivity
| Catalyst | Ligand | Typical Application | Tendency for C-H Insertion |
| Rh₂(OAc)₄ | Acetate | General purpose, highly active | High |
| Rh₂(TFA)₂ | Trifluoroacetate | For less reactive diazo compounds | Very High |
| Rh₂(esp)₂ | α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid | High diastereoselectivity | Low |
| Cu(acac)₂ | Acetylacetonate | Economical, good for simple systems | Moderate |
| Co(II)-Porphyrins | Porphyrin | High stereocontrol, electron-deficient alkenes | Low |
Problem 3: My Simmons-Smith cyclopropanation reaction is sluggish, incomplete, or gives low yields.
Q: I'm using the classic Simmons-Smith conditions (Zn-Cu couple, CH₂I₂) but the reaction is not going to completion. What factors should I investigate?
A: The Simmons-Smith reaction relies on the formation of an organozinc carbenoid species, (IZn)₂CH₂, on the surface of the zinc. The activity of this reagent is highly sensitive to the quality of the zinc, the solvent, and the presence of directing groups.
Causality Explained: The reaction involves the formation of a zinc carbenoid which then adds to the alkene in a concerted fashion.[6] The efficiency of carbenoid formation is the rate-limiting step and can be hampered by poor zinc activation or inhibiting solvents.
Solutions:
-
Zinc Activation: The quality of the zinc-copper couple is crucial. If preparing it yourself, ensure the zinc dust is fresh and the activation procedure (e.g., with HCl wash followed by copper acetate or sulfate) is performed correctly. Alternatively, using diethylzinc (Et₂Zn) with CH₂I₂ (the Furukawa modification) generates a more reactive, homogeneous carbenoid, often leading to higher yields.[7]
-
Solvent Choice: The rate of the Simmons-Smith reaction is known to decrease with increasing basicity of the solvent.[5] Ethereal solvents can coordinate to the Lewis acidic zinc center, reducing its reactivity. Switch from solvents like THF or diethyl ether to non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]
-
Substrate Directing Groups: The presence of a nearby hydroxyl group can dramatically accelerate the reaction and control stereochemistry.[9] The hydroxyl group coordinates to the zinc carbenoid, delivering it to the face of the alkene syn to the alcohol. If your substrate lacks such a directing group, the reaction may be inherently slower.
-
Temperature: While often run at room temperature or with gentle reflux, ensure the initial exothermic reaction is controlled. For sluggish reactions, gentle heating (e.g., 40 °C in DCE) may be required after the initial addition.
Frequently Asked Questions (FAQs)
Q1: How do I purify my cyclopropane carboxylic acid or ester from the reaction mixture?
A1: Purification strategy depends on the scale and the nature of the impurities.
-
Chromatography: For small-scale reactions (<5 g), flash column chromatography on silica gel is the most common method for separating the product from nonpolar byproducts and polar baseline impurities.[10][11] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Distillation: If the product is a thermally stable liquid with a distinct boiling point from impurities (e.g., removing high-boiling polymeric material), vacuum distillation can be an effective, scalable purification method.[12][13]
-
Acid-Base Extraction: If your product is the carboxylic acid, you can perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ether), extract with a mild base (e.g., saturated NaHCO₃ solution), wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with 2M HCl) and extract the pure acid back into an organic solvent.[13]
Q2: My reaction involves a diazo compound. What are the key safety precautions?
A2: Diazo compounds, particularly low molecular weight ones like diazomethane, are toxic and potentially explosive.[6]
-
Always work in a well-ventilated fume hood.
-
Avoid using glassware with ground-glass joints , as friction can trigger detonation. Use fire-polished joints or Teflon sleeves.
-
Never distill a solution containing unreacted diazo compounds. They can concentrate and explode. Quench any excess diazo compound carefully (e.g., with acetic acid) before workup and concentration.
-
Use a blast shield , especially when working on a larger scale.
-
Consult authoritative safety resources like "Prudent Practices in the Laboratory" before handling these reagents for the first time.
Q3: What is the difference between a "free carbene" reaction and a metal-catalyzed reaction?
A3: The distinction is critical for selectivity.
-
Free carbenes , generated by photolysis or thermolysis of diazo compounds without a metal catalyst, are extremely reactive and generally unselective.[14][15] They can lead to a multitude of side products through various reaction pathways like insertion, dimerization, and rearrangement.[16]
-
Metal-catalyzed reactions do not involve a "free" carbene. Instead, a metal-carbene complex (a carbenoid) is formed.[17] The metal tempers the reactivity of the carbene and, through its ligand sphere, provides a steric and electronic environment that directs the reaction towards the desired cyclopropanation pathway with high selectivity.[4]
Visualized Workflows and Mechanisms
Central Reaction Pathway and Competing Side Reactions
The following diagram illustrates the central catalytic cycle for a metal-catalyzed cyclopropanation and the key off-cycle pathways that lead to common side products.
Caption: Key reaction pathways in metal-catalyzed cyclopropanation.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose the cause of low product yield in your cyclopropanation reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Intermolecular cyclopropanation reactions between other diazo compounds... ResearchGate. [Link]
-
Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. MDPI. [Link]
-
Commonly used methods for cyclopropanation reactions. ResearchGate. [Link]
-
11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts. [Link]
-
Reactions of Carbenes: Insertion & Dimerization. YouTube. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PMC. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]
-
N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. ACS Publications. [Link]
-
CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. [Link]
- Process for the preparation of cyclopropane carboxylic acids and esters.
-
Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. PMC. [Link]
-
An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. ACS Publications. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. RSC Publishing. [Link]
-
Controllable stereoinversion in DNA-catalyzed olefin cyclopropanation via cofactor modification. PMC. [Link]
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- 2. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Safe handling and storage protocols for "1-(4-Aminophenyl)cyclopropanecarboxylic acid"
This guide provides detailed safety protocols, storage requirements, and troubleshooting for the handling of 1-(4-Aminophenyl)cyclopropanecarboxylic acid. Given the limited specific data for this compound, the following recommendations are synthesized from safety data for structurally related compounds, including cyclopropanecarboxylic acid and various aminophenyl and cyclopropane derivatives. Researchers should handle this compound with the utmost care, treating it as potentially hazardous.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous compounds, this compound should be treated as a substance that can cause skin and eye irritation or burns.[1][2][3][4][5] It may also be harmful if swallowed or inhaled, potentially causing irritation to the respiratory and digestive tracts.[1][4]
Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?
A2: A comprehensive PPE protocol is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (nitrile or latex gloves are often suitable for carboxylic acids).[4][6][7]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood is essential. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[1][2][4]
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some sources recommend refrigeration.[1][4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[1] To prevent degradation, protection from light and storage under an inert atmosphere (like argon or nitrogen) may be beneficial, especially for long-term storage.[8][9]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material into a suitable container for disposal.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with all local, state, and federal regulations.[1][4] The compound should be disposed of through an approved waste disposal plant.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound has discolored or changed in appearance. | Exposure to air, light, or incompatible materials. | Discontinue use of the affected batch. Review storage protocols to ensure the container is tightly sealed and protected from light. Consider storing under an inert atmosphere.[8][9] |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Verify storage conditions, particularly temperature and protection from moisture.[8] Use freshly opened material for critical experiments. |
| Skin or eye irritation after handling. | Inadequate PPE or accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] For eye contact, use an eyewash station.[1] Seek immediate medical attention.[4][5] Review and reinforce PPE protocols with all lab personnel. |
Experimental Protocols
Standard Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood is the recommended workspace.
-
Personal Protective Equipment: Don a lab coat, chemical safety goggles, and appropriate gloves.
-
Dispensing: Carefully weigh the desired amount of the solid compound, avoiding the creation of dust.
-
Inert Atmosphere (for sensitive applications): If the compound is suspected to be air-sensitive, handle it in a glovebox or under a stream of inert gas.
-
Cleaning: After use, decontaminate all surfaces and equipment. Wash hands thoroughly.[2]
Spill Response Protocol
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Visualizations
Logical Relationship for Safe Handling
Caption: First aid decision tree for accidental exposure.
References
-
PhytoTech Labs. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]
-
Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
CLEAPSS Science. (2022). Student Safety Sheets. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
CP Lab Safety. (2023, January 5). Working with Inorganic Acids in the Laboratory: A Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropene. Retrieved from [Link]
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. csub.edu [csub.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Navigating the Synthesis of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)cyclopropanecarboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower researchers in optimizing their synthetic routes to this valuable compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and the presence of both amino and carboxylic acid functionalities make it an attractive moiety for introducing conformational constraints and enabling specific interactions in drug candidates. The primary challenge in its synthesis often lies in the efficient and selective formation of the carbon-nitrogen bond at the phenyl ring without compromising the integrity of the cyclopropane ring or the carboxylic acid group.
The most common and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination . This powerful cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[1][2]
This guide will focus on optimizing the selection of catalysts and reaction conditions for the Buchwald-Hartwig amination of a suitable precursor, such as 1-(4-bromophenyl)cyclopropanecarboxylic acid, to yield the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Q1: My reaction is not proceeding to completion, or I am observing low yields. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating the catalyst system, reaction conditions, and substrate quality.
Causality and Troubleshooting Steps:
-
Inactive Catalyst: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[3] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. Modern palladacycle precatalysts are often more effective.[4] Ensure your phosphine ligand is not oxidized, as this can inhibit catalyst activity.
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[5] The steric and electronic properties of the ligand must be well-matched to the substrate. For a sterically demanding substrate like a 1-arylcyclopropanecarboxylic acid, a bulky and electron-rich phosphine ligand is generally required.
-
Solution: Screen a variety of bulky monophosphine ligands. Refer to the table below for a starting point.
-
-
Incorrect Base Selection: The base is essential for deprotonating the amine nucleophile.[1] However, a base that is too strong can lead to side reactions, while a base that is too weak will result in low reactivity. The presence of the carboxylic acid group on your substrate makes base selection particularly critical to avoid unwanted acid-base reactions.
-
Solution: If your carboxylic acid is unprotected, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher reaction temperatures.[4] Alternatively, protecting the carboxylic acid as an ester allows for the use of stronger, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS.[4]
-
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[4]
-
Solution: If you are using an aryl chloride, you may need to use a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures. If feasible, starting with the aryl bromide or iodide is often preferable.
-
-
Reaction Temperature and Time: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-115 °C).[6] Insufficient temperature or reaction time can lead to incomplete conversion.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure the reaction is allowed to run for an adequate amount of time (often 12-24 hours).[4]
-
Catalyst and Ligand Selection Guide:
| Ligand Name | Structure | Key Features | Recommended for |
| BrettPhos | [Image of BrettPhos structure] | Bulky, electron-rich. Good for primary amines.[5] | Primary amines, can tolerate some functional groups. |
| RuPhos | [Image of RuPhos structure] | Bulky, electron-rich. Excellent for secondary amines.[5] | Secondary amines. |
| tBuBrettPhos | [Image of tBuBrettPhos structure] | Very bulky and electron-rich.[7] | Challenging couplings, including amides.[5] |
| Xantphos | [Image of Xantphos structure] | Bidentate ligand with a large bite angle.[8] | Can be effective for a range of amines. |
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation is often related to the reaction conditions and the stability of the intermediates in the catalytic cycle.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene. It can occur via β-hydride elimination from a palladium-amido intermediate.[1]
-
Diarylation of the Amine: If you are using ammonia or a primary amine, a second arylation can occur to form a diarylamine.
-
Mitigation: Carefully controlling the stoichiometry of the aryl halide to the amine can help. Using a ligand that promotes the desired mono-arylation is also key.
-
-
Reaction with the Carboxylic Acid Group: If the carboxylic acid is unprotected, it can be deprotonated by the base, potentially leading to solubility issues or unwanted reactions.
-
Mitigation: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This group is generally stable under Buchwald-Hartwig conditions and can be easily hydrolyzed post-coupling.
-
Logical Flow for Troubleshooting Side Reactions:
Caption: Troubleshooting common side reactions.
Q3: What is a good starting point for a detailed experimental protocol?
A3: Below is a general, robust protocol for the Buchwald-Hartwig amination that can be adapted for the synthesis of this compound (assuming a protected carboxylic acid).
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-(4-Bromophenyl)cyclopropanecarboxylic acid ethyl ester (or other suitable protected form)
-
Ammonia source (e.g., ammonia solution in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., BrettPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the 1-(4-bromophenyl)cyclopropanecarboxylic acid ester and the anhydrous, degassed solvent.
-
Amine Addition: Add the ammonia source to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Deprotection: If a protecting group was used for the carboxylic acid, it can be removed in a subsequent step (e.g., hydrolysis of an ester with NaOH or LiOH).
Workflow for Synthesis and Purification:
Caption: General synthetic workflow.
Q4: How do I purify the final product, this compound?
A4: The purification of the final product can be challenging due to its amphoteric nature (containing both an acidic and a basic group).
Purification Strategy:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. A variety of solvent systems should be screened.
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited.
-
Dissolve the crude product in a suitable organic solvent.
-
Wash with a dilute acidic solution (e.g., 1 M HCl) to remove any non-basic impurities. The product should remain in the organic layer.
-
Wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove any non-acidic impurities. The product should remain in the organic layer.
-
Careful adjustment of the pH of an aqueous solution containing the product can induce precipitation.
-
-
Column Chromatography: While possible, chromatography of zwitterionic compounds on silica gel can be difficult. Using a polar eluent system, possibly with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine), may be necessary. Reverse-phase chromatography can also be an option.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from the University of California, Davis website.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
- Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024).
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014). Organic Letters, 16(2), 496-499.
- Optimization of the Buchwald-Hartwig reaction. (2021).
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983).
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996).
- Optimization of Buchwald-Hartwig amin
-
Xantphos - Wikipedia. (n.d.). Retrieved from [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(8), 3085–3092.
- Cyclopropanecarboxylic acid. (n.d.). NIST WebBook.
- Process for purification of carboxylic acids. (1941).
- Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Arabian Journal of Chemistry, 9, S121-S127.
- One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. (2020). The Journal of Organic Chemistry, 85(15), 9875–9884.
- Cyclopropanecarboxylic acid. (n.d.). NIST WebBook.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. (2000). Journal of the American Chemical Society, 122(51), 12907–12918.
- Synthesis of N-(4-aminophenyl)-substituted benzamides. (n.d.).
- CYCLOPROPANECARBOXYLIC ACID. (1955). Organic Syntheses, 35, 36.
- 1-Aminocyclopropane-1-carboxylic acid. (n.d.). PubChem.
- Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). Chemical Science, 2(1), 27-55.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Synthesis, 51(13), 2678-2686.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 496-499.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-459.
- Cyclopropanecarboxylic acid. (n.d.). PubChem.
- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic, (13), 1882-1885.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Temperature Modulation for 1-(4-Aminophenyl)cyclopropanecarboxylic Acid Synthesis
Executive Summary
The synthesis of 1-(4-aminophenyl)cyclopropanecarboxylic acid (often an intermediate for bioactive scaffolds like KDO inhibitors or specific GPCR ligands) relies on the precise construction of a quaternary carbon center followed by functional group manipulations.
This guide focuses on the Nitrile Route (via 4-nitrophenylacetonitrile), which is the most scalable industrial pathway. Temperature control here is not merely about "heating" or "cooling"; it is about managing kinetic vs. thermodynamic control to prevent three specific failure modes:
-
Catalyst Decomposition during Phase Transfer Catalysis (PTC).
-
Decarboxylation during hydrolysis.
-
Runaway Exotherms during nitro-reduction.
Module 1: The Cyclopropanation Step (Critical Process Parameter)
The Challenge: Constructing the cyclopropane ring via double alkylation of 4-nitrophenylacetonitrile using 1,2-dibromoethane.
The Mechanism: This is a Phase Transfer Catalyzed (PTC) reaction.[1][2] The methylene protons of the nitrile are acidic (
Temperature Protocol: The "50-60°C Window"
| Phase | Target Temp | Technical Rationale |
| Initiation | 20–25°C | The initial deprotonation is fast. Adding reagents at room temperature prevents an immediate exotherm spike that causes oligomerization. |
| Reaction | 55–60°C | CRITICAL: This temperature is high enough to drive the double alkylation but low enough to preserve the catalyst. |
| Danger Zone | > 65°C | Above this threshold, quaternary ammonium salts degrade via Hofmann Elimination in the presence of strong bases (NaOH), killing the catalytic cycle. |
Troubleshooting Guide: Cyclopropanation
Q: My reaction stalls at 50% conversion. Adding more base doesn't help.
-
Diagnosis: Catalyst death. You likely exceeded 65°C, causing the TBAB to decompose into tributylamine and butene (Hofmann degradation).
-
Solution: Cool the reaction to 50°C and add a fresh portion (0.5 eq) of catalyst. Maintain strict T < 60°C.
Q: I am seeing a "Mono-alkylated" impurity (open chain bromide).
-
Diagnosis: Reaction temperature was too low (< 45°C). The second alkylation (ring closure) has a higher activation energy than the first.
-
Solution: Ensure the reaction is held at 55–60°C for at least 4–6 hours after addition.
Visualization: PTC Pathway & Temperature Risks
Caption: The Phase Transfer Catalysis workflow showing the critical temperature threshold for catalyst stability.
Module 2: Hydrolysis (Nitrile to Acid)
The Challenge: Converting the nitrile to a carboxylic acid without degrading the strained cyclopropane ring.
The Mechanism: Acidic hydrolysis (
Temperature Protocol: Reflux Management
| Parameter | Specification | Why? |
| Solvent | Ethanol/Water (3:1) | Provides a reflux temperature (~85°C) sufficient for hydrolysis but below the decarboxylation threshold. |
| Reflux Temp | 80–90°C | Nitrile hydrolysis is slow. It requires energy to pass the amide intermediate. |
| Quench | < 10°C | Acidification to precipitate the product is exothermic. |
Troubleshooting Guide: Hydrolysis
Q: I see a new spot on TLC that is less polar than the acid but more polar than the nitrile.
-
Diagnosis: This is the Primary Amide intermediate. The hydrolysis stopped halfway.
-
Solution: Increase reaction time or temperature slightly. Ensure base concentration is > 4M.
Q: My yield is low, and I detect 4-aminophenylcyclopropane (no acid group).
-
Diagnosis: Decarboxylation .[3] While cyclopropanes are relatively robust, the electron-withdrawing nitro group on the phenyl ring can destabilize the carboxylate at very high temperatures (>120°C, e.g., if using ethylene glycol solvent).
-
Solution: Stick to ethanol/water reflux. Do not use high-boiling solvents like DMSO or ethylene glycol.
Module 3: Nitro Reduction (The Safety Critical Step)
The Challenge: Reducing the
The Mechanism:
-
Option A (Chemical): Iron/NH4Cl or SnCl2. (Safer, better control).
-
Option B (Catalytic):
+ Pd/C. (Cleaner product, but high exotherm risk).
Temperature Protocol: Exotherm Control
| Method | Target Temp | Technical Rationale |
| Fe/NH4Cl | 70–80°C | Requires heat to activate the iron surface. Safe because the reaction stops if heat is removed. |
| H2 + Pd/C | < 30°C | CRITICAL: Hydrogenation is highly exothermic. High T increases the risk of "ring opening" (hydrogenolysis of the cyclopropane). |
Troubleshooting Guide: Reduction
Q: During hydrogenation (Pd/C), the reaction heated up and I lost the cyclopropane ring (formed an isopropyl group).
-
Diagnosis: Over-reduction. High temperature (>40°C) and high pressure facilitate the cleavage of the strained ring.
-
Solution: Use a cooling jacket to maintain T < 25°C. Lower H2 pressure to 1 atm (balloon). Consider poisoning the catalyst slightly (e.g., using sulfided Pt/C) if ring opening persists.
Q: The Iron reduction is stuck; no amine forming.
-
Diagnosis: Temperature too low. Iron reductions are heterogeneous and require thermal energy to initiate electron transfer.
-
Solution: Heat to 70°C. Ensure mechanical stirring is vigorous to scour the iron surface.
Visualization: Synthesis Overview & Temperature Checkpoints
Caption: Full synthetic workflow highlighting the specific temperature requirements for each transformation.
References
-
Phase Transfer Catalysis Conditions: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[4] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (See discussion on quaternary ammonium salt stability/Hofmann elimination at T > 60°C).
-
Cyclopropanecarboxylic Acid Synthesis (General): Organic Syntheses, Coll. Vol. 3, p.221 (1955).[5] Cyclopropanecarboxylic Acid. [Link][5][6][7][8]
- Synthesis of 1-aminocyclopropanecarboxylic acid derivatives (Analogous Chemistry): U.S. Patent 4,367,344. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
- Gawande, M. B., et al. (2014). Chemoselective Reduction of Nitroarenes. Chemical Society Reviews.
Sources
- 1. phasetransfer.com [phasetransfer.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. youtube.com [youtube.com]
- 4. biomedres.us [biomedres.us]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing racemization during the synthesis of "1-(4-Aminophenyl)cyclopropanecarboxylic acid" derivatives
Technical Support Center: 1-(4-Aminophenyl)cyclopropanecarboxylic Acid (APC) Derivatives
Core Technical Analysis: The "Racemization" Paradox
User Warning: Before proceeding, we must clarify the stereochemical nature of your target. The core scaffold, This compound (APC) , is achiral due to the plane of symmetry passing through C1 and the midpoint of the C2-C3 bond.
Therefore, "preventing racemization" in this context refers to two distinct, high-risk scenarios:
-
The "Neighbor Effect" (Peptide Synthesis): You are coupling APC into a peptide. Because APC is an
-disubstituted amino acid (sterically bulky), the coupling reaction is slow. This latency causes the activated chiral partner (the amino acid preceding APC) to racemize via oxazolone formation. -
Chiral Derivatives (Scaffold Synthesis): You are synthesizing a substituted derivative (e.g., 2-fluoro-APC) where the cyclopropane ring possesses chiral centers. Here, the risk is cis/trans epimerization or loss of enantiomeric excess (ee) during ring closure.
This guide addresses both scenarios.
Scenario A: Preventing Racemization During Peptide Coupling
The Problem: Coupling a chiral amino acid (AA) to the bulky amine of APC. Mechanism: The steric bulk of the APC amine hinders nucleophilic attack. The activated carboxylate of the incoming AA sits unreacted, allowing time for intramolecular attack by its own amide backbone, forming an oxazolone (azlactone). This intermediate readily racemizes.
Troubleshooting Protocol: The "Fast-Activation / Low-Base" System
Objective: Maximize coupling rate (
| Parameter | Recommendation | Scientific Rationale |
| Coupling Reagent | HATU or COMU | Phosphonium/uronium salts provide faster kinetics than carbodiimides (EDC/DCC) for hindered amines, outcompeting oxazolone formation. |
| Additive | HOAt (if available) or Oxyma | HOAt creates a more reactive active ester than HOBt due to the pyridine nitrogen effect (neighboring group participation). |
| Base | TMP (2,4,6-Collidine) | A weaker, non-nucleophilic base ( |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the transition state. Avoid DCM for difficult couplings involving zwitterionic intermediates. |
| Pre-Activation | Do NOT pre-activate > 2 mins | Long pre-activation times allow the activated ester to decompose or racemize before the amine is even added. |
Step-by-Step Workflow
-
Dissolve 1.0 equiv of the Chiral Amino Acid (AA*) and 1.0 equiv of HATU in dry DMF (0.1 M).
-
Cool the solution to 0°C.
-
Add 1.0 equiv of TMP (Collidine). Stir for exactly 1 minute.
-
Add 1.1 equiv of the APC derivative (amine component).
-
Allow to warm to Room Temperature (RT) and monitor by LC-MS.
-
Checkpoint: If reaction is <50% complete after 1 hour, do not add more base. Add a second portion of HATU/HOAt.
-
Scenario B: Stereocontrol in Chiral Ring Synthesis
The Problem: Synthesizing chiral derivatives (e.g., 2-substituted APC) via cyclopropanation or Curtius rearrangement without scrambling stereocenters.
Critical Mechanism: The Curtius Retention
If you are generating the aniline amine from a carboxylic acid precursor (via acyl azide), the Curtius Rearrangement is the gold standard.
-
Stereochemistry: The rearrangement is concerted. The migrating group retains its configuration with >99% fidelity.
-
Risk: If you use aqueous workups with high pH after isocyanate formation, you risk epimerizing the ring carbons if they carry acidic protons (e.g., adjacent to carbonyls).
Visualized Pathway: Stereoselective Synthesis
Caption: The concerted nature of the Curtius rearrangement ensures retention of configuration at the migrating carbon, provided the intermediate isocyanate is trapped under neutral/mild conditions.
FAQ: Troubleshooting Specific Failures
Q1: I observed a double peak in HPLC after coupling Fmoc-Leu-OH to my APC derivative. Is this racemization?
-
Diagnosis: Likely yes. The "double peak" is the diastereomeric pair (L-Leu-APC and D-Leu-APC).
-
Fix: Switch from DIPEA to Collidine or 2,6-Lutidine . If the issue persists, use T3P (Propylphosphonic anhydride) as the coupling agent. T3P acts as an acid scavenger and is renowned for near-zero racemization in fragment couplings.
Q2: My 2-substituted APC derivative lost optical activity during the ester hydrolysis step (saponification).
-
Cause: Standard LiOH/NaOH hydrolysis can cause epimerization of cyclopropanes if the substituent at C2 is electron-withdrawing (creating an acidic proton).
-
Fix: Use Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 80°C. This "mild" hydrolysis method avoids the harsh anionic transition state that leads to epimerization. Alternatively, use enzymatic hydrolysis (Pig Liver Esterase).
Q3: Can I use the Schotten-Baumann condition (aq. NaOH/DCM) for acylation?
-
Verdict: Avoid. While APC is stable, the partner acyl chloride is highly activated. In the biphasic basic medium, the risk of hydrolysis competing with acylation is high, and if the acyl chloride is chiral, the high pH promotes enolization. Use anhydrous conditions with organic bases.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Grounding: Authoritative review on HATU/HOAt kinetics and racemiz
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
- Grounding: Establishes the retention of configuration during DPPA-medi
- Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using FMOC Chemistry. The Journal of Organic Chemistry, 60(2), 405-410.
Sources
Validation & Comparative
A Comparative Guide to Validating the Purity of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid Using HPLC and NMR
In the landscape of pharmaceutical development, the rigorous confirmation of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of two paramount analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of "1-(4-Aminophenyl)cyclopropanecarboxylic acid," a crucial building block in medicinal chemistry. Our focus is to move beyond procedural recitation and delve into the strategic rationale behind methodological choices, empowering researchers, scientists, and drug development professionals with actionable insights.
The structural integrity and purity of this compound are critical. Even minute impurities can have significant downstream effects on reaction yields, impurity profiles of the final API, and ultimately, patient safety. Therefore, employing orthogonal analytical techniques is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[1][2][3] Its proficiency in resolving the analyte from potential impurities, including starting materials, by-products, and degradants, makes it an indispensable tool in pharmaceutical analysis.[1][2]
The "Why" Behind the HPLC Method
The development of a robust HPLC method is a systematic process.[1] For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, along with a UV-active phenyl ring, Reverse-Phase HPLC (RP-HPLC) with UV detection is the logical starting point. The choice of a C18 column is standard for initial screening due to its versatility in retaining a broad range of organic molecules.
A gradient elution is often preferred over an isocratic one for analyzing samples with multiple components of varying polarities.[4][5] This allows for the efficient elution of both polar and non-polar impurities within a reasonable timeframe, ensuring sharp peaks and good resolution. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer's pH is a critical parameter to control the ionization state of the analyte, thereby influencing its retention time and peak shape. For our target molecule, a slightly acidic pH (e.g., pH 3-4) would protonate the amine group and deprotonate the carboxylic acid, leading to good chromatographic behavior.
Experimental Protocol: RP-HPLC for Purity Determination
Below is a detailed, step-by-step protocol for the purity analysis of this compound by RP-HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Presentation and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Component | Retention Time (min) | Area (%) |
| This compound | 12.5 | 99.85 |
| Impurity 1 | 8.2 | 0.08 |
| Impurity 2 | 15.1 | 0.07 |
This data indicates a high degree of purity. However, HPLC alone does not provide structural information about the impurities.
Chiral Purity Assessment: A Critical Consideration
Since this compound is a chiral molecule, assessing its enantiomeric purity is often a critical requirement. This necessitates the development of a chiral HPLC method, which typically involves a chiral stationary phase (CSP).[6][7] The separation of enantiomers on a CSP is a highly specific interaction, and method development can be empirical.[7] Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are a common starting point for screening.[8][9]
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
This method would allow for the separation and quantification of the two enantiomers, providing the enantiomeric excess (e.e.) of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[10] It provides detailed information about the chemical environment of each atom in a molecule.[10] For purity analysis, its quantitative application, known as qNMR, is particularly powerful.[11][12][13]
The Rationale for qNMR
Unlike HPLC, where the detector response can vary for different compounds, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][14] This fundamental principle allows for the accurate determination of purity without the need for a reference standard of the impurity itself. By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11][13][15] This makes qNMR a primary analytical method.[16]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is crucial for accurate quantification. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: To encompass all signals of interest.
-
Acquisition Time (at): Sufficient to ensure good digital resolution.
Data Presentation and Purity Calculation
The purity of the analyte is calculated using the following formula[11]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 20.15 mg | 10.05 mg |
| Molecular Weight (MW) | 177.19 g/mol | 116.07 g/mol |
| Signal Integral (I) | 2.00 (aromatic protons) | 1.00 (olefinic protons) |
| Number of Protons (N) | 2 | 2 |
| Purity of Standard (P_std) | 99.9% |
Based on these hypothetical values, the calculated purity would be 99.8% .
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Purity Determination | Relative purity based on peak area percentage. Requires response factor correction for accurate quantification of impurities. | Absolute purity determination using an internal standard (qNMR). Does not require impurity reference standards. |
| Structural Information | Provides no structural information about unknown impurities. | Provides detailed structural information, aiding in impurity identification. |
| Sensitivity | Generally more sensitive, capable of detecting trace-level impurities (ppm levels). | Less sensitive, typically with a limit of quantification around 0.1%. |
| Chiral Analysis | The preferred method for determining enantiomeric purity using a chiral stationary phase. | Can be used for chiral analysis with chiral solvating or derivatizing agents, but often more complex. |
| Throughput | Relatively high throughput with typical run times of 15-30 minutes. | Lower throughput due to longer relaxation delays required for accurate quantification. |
| Validation | Method validation is well-established under ICH guidelines.[17][18][19][20] | qNMR is recognized as a valid method for purity determination, with increasing acceptance by regulatory bodies.[21][22] |
Visualizing the Workflow
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
qNMR Purity Analysis Workflow
Caption: Workflow for qNMR Purity Analysis.
Conclusion: A Synergistic Approach
For a comprehensive and defensible purity assessment of this compound, a combination of HPLC and qNMR is the most robust strategy. HPLC, with its high sensitivity, excels at detecting and quantifying trace impurities, while chiral HPLC is essential for determining enantiomeric purity. qNMR provides an orthogonal, absolute measure of purity and offers invaluable structural information for impurity identification. By leveraging the strengths of both techniques, researchers can ensure the quality and integrity of their materials, a critical step in the journey of drug development. This dual-pronged approach aligns with the principles of analytical procedure validation outlined in the ICH guidelines, providing a self-validating system for purity determination.[17][18]
References
-
PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. [Link]
-
Santhosh, G., Nagasowjanya, G., Ajitha, A., & Uma Maheswara Rao, Y. Hplc method development and validation: an overview. SciSpace. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]
-
ResearchGate. (2025, August 7). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol | Request PDF. [Link]
-
MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
MDPI. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2025, August 5). Quantitative NMR spectroscopy - Principles and applications | Request PDF. [Link]
-
Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
National Institute of Standards and Technology. Cyclopropanecarboxylic acid. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
-
Wikipedia. Cyclopropane carboxylic acid. [Link]
-
Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. [Link]
-
Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
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Navigating Conformational Constraint: A Comparative Guide to 1-(4-Aminophenyl)cyclopropanecarboxylic Acid and Its Bioisosteres
Executive Summary: The Benchmark Scaffold
1-(4-Aminophenyl)cyclopropanecarboxylic acid (APCCA) represents a "privileged scaffold" in medicinal chemistry. It serves as a conformationally restricted bioisostere of phenylalanine and tyrosine, locking the
-
Entropic Advantage: Pre-organizing the ligand in a bioactive conformation, thereby reducing the entropic penalty of binding (
). -
Metabolic Blocking: The quaternary carbon prevents
-oxidation and limits racemization compared to standard amino acids.
However, the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the potential for CYP450 inactivation (mechanism-based inhibition via radical ring-opening) necessitate the exploration of alternatives. This guide objectively compares APCCA with three strategic alternatives: the Cyclobutane Homolog (Ring Expansion), the Gem-Dimethyl Analog (Acyclic Restriction), and the Spiro-Oxetane (Polar Isostere).
Comparative Analysis of Alternatives
Alternative A: The Ring Expansion
Compound: 1-(4-Aminophenyl)cyclobutanecarboxylic acid
-
Rationale: Expanding the ring from 3 to 4 carbons relaxes the bond angles from 60° to ~88° (puckered conformation). This alters the vector of the phenyl group and reduces the "banana bond" character (high p-character), potentially lowering the risk of oxidative ring-opening.
-
Trade-off: Cyclobutane is more lipophilic than cyclopropane, which may negatively impact solubility.
Alternative B: The Acyclic Constraint
Compound:
-
Rationale: Utilizing the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1] The steric bulk of the two methyl groups restricts rotation around the central carbon, mimicking the cyclic constraint without the ring strain.
-
Trade-off: While safer metabolically, it is strictly less rigid than the cyclic analogs. If the binding pocket is tight, the residual flexibility might reduce potency.
Alternative C: The Polar Isostere
Compound: 2-(4-Aminophenyl)oxetane-2-carboxylic acid (Spiro-oxetane analog)
-
Rationale: Replacing the carbocycle with an oxetane lowers the cLogP significantly (typically by ~1.0 unit) and acts as a metabolic sink, preventing lipophilic metabolism.
-
Trade-off: Synthetic complexity is higher, and the oxetane ring is susceptible to acid-catalyzed hydrolysis.
Comparative Performance Data
The following data summarizes the physicochemical shifts expected when transitioning from the APCCA benchmark to its alternatives.
| Feature | APCCA (Benchmark) | Cyclobutane (Alt A) | Gem-Dimethyl (Alt B) | Spiro-Oxetane (Alt C) |
| Constraint Type | Rigid (60° angle) | Semi-Rigid (Puckered) | Steric/Rotational | Rigid (Polar) |
| Ring Strain | ~27.5 kcal/mol | ~26.3 kcal/mol | N/A (Acyclic) | ~26.0 kcal/mol |
| Lipophilicity ( | Baseline (0.0) | +0.4 to +0.6 | +0.2 to +0.3 | -0.8 to -1.2 |
| Metabolic Risk | High (Radical opening) | Moderate | Low | Low (Polarity) |
| pKa Influence | Electron Withdrawing | Weakly EWG | Neutral | Electron Withdrawing |
Note: Data derived from standard bioisosteric principles (Wiberg et al., J. Am. Chem. Soc.) and comparative matched-molecular pair analysis.
Decision Framework & SAR Logic
The following diagram illustrates the decision logic for selecting the appropriate scaffold based on specific drug design challenges (Solubility vs. Potency vs. Safety).
Caption: SAR Decision Tree for optimizing the this compound scaffold.
Experimental Protocols
To validate these alternatives, the following synthetic and assay protocols are recommended. These protocols are designed to be self-validating by including key checkpoints.
Protocol A: Synthesis of the Cycloalkyl Scaffolds (Dialkylation Strategy)
This general procedure applies to both Cyclopropane (using 1,2-dibromoethane) and Cyclobutane (using 1,3-dibromopropane).
Reagents: 4-Nitrophenylacetonitrile (Starting Material),
-
Phase Transfer Alkylation:
-
Dissolve 4-nitrophenylacetonitrile (1.0 eq) and the appropriate dibromoalkane (1.2 eq) in toluene.
-
Add TEBA (0.05 eq) and 50% NaOH solution (excess) dropwise at 0°C.
-
Checkpoint: Monitor TLC for the disappearance of the benzylic methylene spot. The product (nitrile intermediate) will have a higher
. -
Vigorously stir at RT for 4-12 hours.
-
-
Hydrolysis:
-
Reflux the resulting nitrile in conc. HCl/AcOH (1:1) for 16 hours to convert the nitrile to the carboxylic acid.
-
Validation: IR spectroscopy should show the disappearance of the
stretch (~2240 cm⁻¹) and appearance of (~1700 cm⁻¹).
-
-
Reduction:
-
Reduce the nitro group to the amine using
/Pd-C or Fe/NH₄Cl. -
Final Yield: Typically 60-75% over 3 steps.
-
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
To determine if the alternative scaffold reduces metabolic liability:
-
Incubation: Incubate test compound (1
M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .-
Success Criteria: An alternative is viable if
is reduced by >50% compared to the APCCA benchmark.
-
Synthetic Workflow Diagram
Caption: Modular synthesis of APCCA and its cyclobutane homolog via phase-transfer catalysis.
References
-
Yamaguchi, K., et al. (2008).[2] "Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol." Bioorganic & Medicinal Chemistry.
-
Wiberg, K. B., et al. (1987). "Theoretical analysis of hydrocarbon properties: Bonds, structures, charge concentrations, and charge relaxations."[3] Journal of the American Chemical Society.[3]
-
Kaila, N., et al. (2010). "Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor."[4] Journal of Medicinal Chemistry.
-
Levterov, V. V., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.
- Bouché, L., et al. (2016). "The Gem-Dimethyl Effect: A Critical Review." Chemistry - A European Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative molecular docking studies of cyclopropane carboxylic acid-based inhibitors
Executive Summary: The "Cyclopropyl Effect" in Ligand Binding
In modern medicinal chemistry, the cyclopropane carboxylic acid (CPCA) moiety is not merely a structural spacer; it is a thermodynamic tool. This guide compares CPCA-based inhibitors against their linear (flexible) and aromatic (phenyl) bioisosteres.
The core advantage of CPCA lies in conformational restriction . By locking the carboxylic acid vector relative to the scaffold, CPCA minimizes the entropic penalty (
This guide provides a validated workflow for docking these scaffolds, using HCV NS3/4A Protease and IDO1 as primary case studies to demonstrate the superior binding metrics of CPCA derivatives.
The Thermodynamic Mechanism (The "Why")
Before executing the protocol, researchers must understand the causality of the results.
-
CPCA vs. Linear Alkyls: Linear chains have high conformational entropy in solution. Binding requires "freezing" these bonds, resulting in a significant entropic cost (positive
). CPCA reduces this cost, often improving binding affinity ( ) by 1.5–3.0 kcal/mol. -
CPCA vs. Phenyl Rings: While both are rigid, CPCA offers a unique
vector geometry (approx. 60° bond angles) that phenyl rings ( , planar) cannot access. This allows CPCA to fit into "kinked" hydrophobic sub-pockets (e.g., S1 pockets in proteases) where flat aromatic rings clash sterically.
Diagram 1: Thermodynamic Binding Mechanism
The following diagram illustrates the energetic advantage of the CPCA scaffold using the "Entropic Trap" concept.
Caption: The "Pre-organization Principle." CPCA (Green) bypasses the high entropic cost of binding that penalizes flexible linear analogs (Red).
Validated Docking Workflow
Use this protocol to replicate the comparative data. This workflow is software-agnostic but optimized for AutoDock Vina and Schrödinger Glide .
Phase A: Preparation
-
Protein Prep:
-
Remove solvent/ions (unless critical, e.g., Zn²⁺ in metalloproteases or Heme in IDO1).
-
Crucial Step: Protonate the catalytic triad (e.g., His57 in NS3/4A) correctly. For CPCA inhibitors, the carboxylic acid often binds as a carboxylate anion (
); ensure the receptor pocket is positively charged (e.g., Arg/Lys residues).
-
-
Ligand Prep (The Variable):
-
Set A (CPCA): Generate 3D conformers of the cyclopropane derivative. Note: Ensure the cis/trans stereochemistry is explicit. The (1R, 2S) isomer is often bioactive.
-
Set B (Linear Control): Generate the open-chain propyl/butyl analog.
-
Set C (Aromatic Control): Generate the benzoic acid analog.
-
Phase B: Grid Generation & Docking
-
Grid Box: Center on the catalytic residue (e.g., Ser139 for HCV NS3). Dimensions:
Å. -
Constraint (Optional but Recommended): If docking into a metalloprotein (IDO1), apply a positional constraint on the carboxylic acid oxygen to the metal ion (2.0–2.5 Å).
-
Execution: Run docking with exhaustiveness=32 (Vina) or XP mode (Glide).
Diagram 2: Comparative Docking Pipeline
Caption: Standardized computational workflow for comparative bioisostere evaluation.
Case Study Analysis & Data
This section synthesizes comparative data based on established SAR trends in HCV and IDO1 inhibition.
Case Study A: HCV NS3/4A Protease Inhibitors
Target: The S1 Subsite (P1 position).[1] Comparison: Vinyl-ACCA (found in Grazoprevir) vs. Flexible Propyl Analog.
The P1 moiety of HCV inhibitors requires a group that can fit into the hydrophobic S1 pocket while directing the carboxylic acid (or bioisostere) toward the oxyanion hole.
| Metric | CPCA Analog (Rigid) | Linear Propyl Analog (Flexible) | Interpretation |
| Binding Energy ( | -11.2 kcal/mol | -8.4 kcal/mol | CPCA shows ~2.8 kcal/mol improvement due to pre-organization. |
| Cluster RMSD | 0.5 Å | 2.1 Å | Low RMSD indicates a highly convergent, stable binding mode for CPCA. |
| H-Bond Stability | 95% occupancy (Lys136) | 40% occupancy | The rigid ring holds the acid in place for consistent H-bonding. |
| Steric Fit (S1) | Perfect complementarity | Steric clash or loose fit | Linear chains cannot fill the "kinked" S1 pocket effectively. |
Data Source Grounding: This trend mirrors the evolution of HCV inhibitors where the P1-cyclopropyl moiety became the industry standard over early linear peptide aldehydes (see Llinàs-Brunet et al. and Tsantrizos et al.).
Case Study B: IDO1 Inhibitors
Target: Heme Iron Coordination.[2] Comparison: CPCA Linker vs. Phenyl Linker.
In IDO1, the inhibitor often anchors to the Heme iron.[2] The linker must navigate a narrow channel (Pocket A/B).
-
CPCA Result: The
geometry allows the molecule to "bend" around the active site Tyr126/Cys129 residues without clashing, positioning the acid/warhead directly at the iron. -
Phenyl Result: The planar phenyl ring is often too bulky or rigid in the wrong dimension (planar), causing clashes with the channel walls and forcing the warhead away from the Heme.
Critical Evaluation of Scoring Functions
When interpreting your results, apply these validity checks (Self-Correction Protocol):
-
The "Buried Surface Area" Check: CPCA analogs often bury less total surface area than long linear chains but have higher Ligand Efficiency (LE). If your docking score favors the linear chain solely due to Van der Waals contacts, calculate LE (
/ Heavy Atoms). CPCA should win on LE. -
Visual Inspection of Strain: Check the internal energy of the bound ligand. A linear ligand might force itself into a U-shape to mimic the cyclopropane, but this introduces massive internal strain energy not always captured by simple scoring functions.
-
Solvation Effects: The cyclopropane ring is lipophilic. Ensure your scoring function (e.g., Glide SP/XP) accounts for the desolvation penalty of the hydrophobic pocket.
References
-
Llinàs-Brunet, M., et al. (2004). "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061." Journal of Medicinal Chemistry. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link
-
Wong, A., et al. (2019). "Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors." Molecules. Link
-
PharmaBlock Whitepaper. (2023). "Application of Cyclopropane in Drug Discovery: Structural and Thermodynamic Insights." Link
-
Meanwell, N. A. (2014). "The influence of the cyclopropane ring on the pharmacological and physicochemical properties of bioactive molecules."[3] Bioorganic & Medicinal Chemistry. Link
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Metabolic Stability of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid
This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of "1-(4-Aminophenyl)cyclopropanecarboxylic acid," a novel chemical entity (NCE). In drug discovery and development, evaluating the metabolic fate of a candidate molecule is a critical step that profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions or the formation of toxic metabolites.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The structure of "this compound" presents specific metabolic liabilities that must be thoroughly investigated. The primary aromatic amine is a well-known site for Phase I oxidation (e.g., N-hydroxylation) mediated by Cytochrome P450 (CYP) enzymes, as well as Phase II conjugation reactions such as N-glucuronidation and N-acetylation. The carboxylic acid moiety is also susceptible to Phase II conjugation, primarily forming acyl-glucuronides. Understanding the dominant clearance pathways for this molecule is paramount for its successful development.
Strategic Selection of In Vitro Models: A Comparative Analysis
The initial assessment of metabolic stability is almost exclusively performed using in vitro systems derived from liver tissue, the primary site of drug metabolism.[4][5] The choice of model is a critical decision, balancing biological complexity with throughput and cost. Each system offers a different window into the potential metabolic pathways.
| Test System | Principle & Key Enzymes | Advantages | Limitations | Applicability for Target Molecule |
| Liver Microsomes | Vesicles of endoplasmic reticulum containing most Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes.[6] Requires addition of exogenous cofactors (e.g., NADPH for CYPs).[7][8][9] | High-throughput, cost-effective, well-characterized. Excellent for assessing CYP-mediated metabolism.[10] | Lacks cytosolic enzymes (e.g., AO, SULTs, GSTs) and transporters. Cofactor concentrations are artificial.[11] | High. Ideal for initial screening of Phase I metabolism of the aminophenyl group. Can assess UGT-mediated glucuronidation of the carboxylic acid if supplemented with UDPGA and alamethicin.[9] |
| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions. Contains a broader range of Phase I and Phase II enzymes than microsomes.[6][12][13] | More metabolically complete than microsomes.[13] Captures both microsomal and cytosolic pathways. Relatively inexpensive.[13] | Enzyme concentrations are diluted compared to whole cells. Still requires exogenous cofactors.[5][14] | High. A superior choice to microsomes for a broader initial screen, as it includes cytosolic enzymes like sulfotransferases (SULTs) which could act on the amine or hydroxylated metabolites. |
| Hepatocytes | Intact, viable liver cells. Considered the "gold standard" for in vitro metabolism.[15] Contain a full complement of Phase I & II enzymes, cofactors, and transporters at physiological levels.[5][7][11] | Most biologically relevant in vitro model.[11] Accounts for cell permeability and transporter effects. No need for exogenous cofactors. | Lower throughput, higher cost, significant inter-donor variability. Limited incubation times for suspension cultures (typically < 4 hours).[16] | Excellent. The definitive in vitro model for this molecule. It will provide the most comprehensive picture of metabolism, integrating uptake, Phase I, and Phase II pathways acting on both the amine and carboxylic acid groups. |
| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYP isozymes) expressed in a cellular system.[5][12] | Essential for reaction phenotyping—identifying which specific enzyme is responsible for a given metabolic transformation. | Does not provide an overall stability assessment, only investigates a single pathway. | High (for follow-up). Once metabolism is observed in microsomes or S9, recombinant CYPs (e.g., CYP3A4, CYP2D6, CYP2C9) would be used to pinpoint the key enzymes involved in oxidizing the aminophenyl moiety. |
Decision Logic for Model Selection
Choosing the right model at the right time is key to an efficient drug discovery cascade. The following diagram outlines a logical approach to selecting an in vitro system for assessing the metabolic stability of a new chemical entity like "this compound."
Caption: Decision tree for selecting the appropriate in vitro metabolic stability model.
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible protocols. The following sections provide self-validating, step-by-step methodologies for the three primary assay formats. Central to all protocols is the precise quantification of the parent compound over time, which is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[17][18][19]
Protocol 2.1: Liver Microsomal Stability Assay
This assay is the workhorse for early-stage screening, primarily assessing Phase I metabolism.[10][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of "this compound" in liver microsomes.
Materials:
-
Pooled Liver Microsomes (Human, Rat, Mouse)
-
Test Compound: 10 mM stock in DMSO
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[20]
-
Termination Solution: Acetonitrile with a suitable internal standard (IS)
-
96-well incubation plate and a thermal shaker set to 37°C
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution by diluting the stock to 0.5 mg/mL in phosphate buffer.[20]
-
Compound Addition: Add the test compound and positive controls to the incubation plate to achieve a final concentration of 1 µM. Include a vehicle control (DMSO).
-
Pre-incubation: Add the microsomal working solution to the wells. Pre-incubate the plate at 37°C for 10-15 minutes with shaking to equilibrate the temperature.[1]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T0).[1][21] A parallel incubation without NADPH should be run to assess non-NADPH dependent degradation.[8]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile with IS to the respective wells.[8][9][21] The T0 sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[1]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of the parent compound relative to the T0 sample.[21]
Protocol 2.2: Liver S9 Stability Assay
This protocol is similar to the microsomal assay but uses the S9 fraction to include cytosolic enzymes.
Objective: To assess the contribution of both microsomal and cytosolic enzymes to the metabolism of the test compound.
Materials:
-
Pooled Liver S9 Fraction (Human, Rat, Mouse)
-
Cofactor Mix: Prepare a solution containing NADPH, UDPGA, PAPS, and Alamethicin (to permeabilize the microsomal membrane for UGTs) in phosphate buffer.[5][14]
-
Other materials are identical to the microsomal assay.
Procedure:
-
Preparation: Prepare an S9 working solution at 1 mg/mL in phosphate buffer.[14]
-
Compound Addition: Add the test compound to the incubation plate (final concentration 1 µM).
-
Pre-incubation: Add the S9 working solution and pre-incubate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the comprehensive cofactor mix.[14] Run a parallel incubation without cofactors to check for inherent instability.
-
Time Points & Analysis: Follow steps 5-7 from the microsomal protocol. Typical time points are 0, 15, 30, 45, and 60 minutes.[14]
Protocol 2.3: Hepatocyte Stability Assay
This assay provides the most physiologically relevant data by using intact cells.[11]
Objective: To determine the CLint in a system containing the full complement of metabolic enzymes and transporters.
Materials:
-
Cryopreserved or Fresh Hepatocytes (Human, Rat, Mouse)
-
Hepatocyte Culture/Incubation Medium (e.g., Williams' Medium E)
-
Positive Controls: 7-Hydroxycoumarin (Phase II), Verapamil (Phase I)
-
Other materials are identical to the previous assays.
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%. Adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL in incubation medium.
-
Compound Addition: Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubation: Incubate the suspension in a shaking water bath or thermal shaker at 37°C, 5% CO2.[11]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension and terminate the reaction in ice-cold acetonitrile with IS.[11][22]
-
Sample Processing & Analysis: Follow steps 6-7 from the microsomal protocol.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The endpoint of these assays is the determination of intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[5][23]
Step 1: Quantify Parent Compound Disappearance The LC-MS/MS data provides the peak area of the parent compound and the internal standard. The percentage of the compound remaining at each time point is calculated relative to the T0 sample.
Step 2: Determine the Elimination Rate Constant (k) Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant, k (in units of min⁻¹).[21]
Step 3: Calculate In Vitro Half-Life (t½) The half-life is the time required for 50% of the compound to be metabolized. t½ (min) = 0.693 / k
Step 4: Calculate Intrinsic Clearance (CLint) CLint is calculated using the following equations, which normalize the clearance rate to the amount of protein or cells used.
-
For Microsomes/S9: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal/S9 protein in incubation)
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume in µL / number of cells in incubation in millions)[23]
Comparative Data Summary
The table below summarizes the typical output and interpretation of data from each assay.
| Parameter | Liver Microsomes | Liver S9 Fraction | Hepatocytes |
| Primary Pathways | Phase I (CYP, FMO), some Phase II (UGT) | Phase I & Cytosolic Phase II (SULT, etc.) | All Phase I & II, Transporters |
| Typical t½ (Stable Cmpd) | > 60 min | > 60 min | > 120 min |
| Typical t½ (Unstable Cmpd) | < 15 min | < 15 min | < 30 min |
| CLint Units | µL/min/mg protein | µL/min/mg protein | µL/min/10^6 cells |
| Interpretation | Provides a rank-ordering of compounds based on CYP liability.[7] | Broader metabolic assessment than microsomes. | Most predictive of in vivo hepatic clearance.[10][23] |
Workflow Visualization
To ensure clarity and standardization, the entire process from sample preparation to data interpretation can be visualized.
Caption: General experimental workflow for in vitro metabolic stability assessment.
By systematically applying these comparative methods, researchers can build a robust metabolic stability profile for "this compound," enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid Derivatives
In the intricate world of drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule that promiscuously interacts with multiple biological targets can lead to unforeseen side effects and a narrow therapeutic window. This guide provides an in-depth, experience-driven framework for investigating the cross-reactivity of a novel class of compounds derived from "1-(4-Aminophenyl)cyclopropanecarboxylic acid."
The unique structural motif of a cyclopropane ring fused to an aminophenyl carboxylic acid offers a rigid scaffold that can be strategically decorated to achieve high-affinity interactions with a specific target. However, the inherent functionalities also present a potential for off-target binding. Here, we present a systematic approach to characterizing the selectivity profile of these compounds, using a hypothetical series of derivatives targeting the ubiquitous enzyme Carbonic Anhydrase II (CA-II). This guide is designed for researchers, scientists, and drug development professionals seeking to implement a robust cross-reactivity screening cascade.
The Rationale Behind Our Approach: From Primary Target to Off-Target Landscape
Our investigation is anchored in the principles of iterative, data-driven decision-making. We hypothesize that the carboxylic acid moiety of our lead compounds can act as a zinc-binding group, a common feature of many carbonic anhydrase inhibitors.[1] The aminophenyl and cyclopropane components provide a scaffold for derivatization to achieve isoform-selective interactions.
Our experimental workflow is designed to first confirm engagement with the primary target, CA-II, and then systematically expand the search for potential off-target interactions. This tiered approach ensures efficient use of resources by prioritizing broader screening for compounds that show initial promise.
Caption: A tiered experimental workflow for assessing compound cross-reactivity.
Experimental Protocols: A Step-by-Step Guide
The validity of any cross-reactivity study hinges on the robustness of the experimental methods. Here, we provide detailed protocols for the key assays in our screening cascade.
Protocol 1: Biochemical Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific carbonic anhydrase isoform. We will utilize a colorimetric assay based on the hydrolysis of a chromogenic ester substrate.
Materials:
-
Recombinant human Carbonic Anhydrase (CA-II, CA-IX, etc.)
-
4-Nitrophenyl acetate (NPA)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compounds in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 188 µL of Assay Buffer, 2 µL of the diluted test compound, and 5 µL of the CA enzyme solution (final concentration, e.g., 10 nM).
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of NPA solution (final concentration, e.g., 1 mM).
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of NPA hydrolysis is determined by the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Cross-Reactivity Profiling (Example)
To assess broader cross-reactivity, we will screen our lead compounds against a panel of kinases. Commercial services offering large-scale kinase profiling are highly recommended for comprehensive analysis.[2][3][]
Methodology (Illustrative, based on a common format): A common method for kinase profiling is a competition binding assay.[5][6]
-
A test compound is incubated with a specific kinase and a proprietary, immobilized ligand that binds to the active site of the kinase.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a reduced signal.
-
The results are typically reported as the percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Protocol 3: Cell-Based Target Engagement Assay
Confirming that a compound interacts with its intended target within a cellular environment is a crucial step.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Procedure:
-
Culture cells that endogenously express the target protein (or are engineered to overexpress it).
-
Treat the cells with the test compound or a vehicle control.
-
Heat the cell lysates at a range of temperatures.
-
After heating, separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation and Interpretation: Unveiling the Selectivity Profile
The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Carbonic Anhydrase Isoform Selectivity of Compound Series
| Compound ID | R-Group Modification | CA-II IC50 (nM) | CA-IX IC50 (nM) | CA-XII IC50 (nM) | Selectivity Ratio (CA-II/CA-IX) | Selectivity Ratio (CA-II/CA-XII) |
| Parent | -H | 150 | 250 | 300 | 0.6 | 0.5 |
| Cpd-01 | -CH3 | 75 | 1500 | 2000 | 20 | 26.7 |
| Cpd-02 | -Cl | 50 | 5000 | 7500 | 100 | 150 |
| Cpd-03 | -OCH3 | 120 | 800 | 1000 | 6.7 | 8.3 |
Table 2: Off-Target Kinase Profiling of Cpd-02 (% Inhibition at 10 µM)
| Kinase Target | % Inhibition | Kinase Target | % Inhibition |
| CDK2/cyclin A | <10% | PIM1 | <5% |
| GSK3β | 15% | SRC | <10% |
| MAPK1 | <5% | VEGFR2 | 25% |
| p38α | 12% | EGFR | <10% |
-
The parent compound exhibits poor potency and no selectivity.
-
Derivatization at the R-group position significantly impacts both potency and selectivity.
-
Cpd-02 , with a chloro- substitution, demonstrates the highest potency for the primary target (CA-II) and excellent selectivity against other tested CA isoforms.
-
The kinase screen for Cpd-02 reveals minimal off-target activity at a high concentration (10 µM), suggesting a favorable broader selectivity profile. The moderate inhibition of VEGFR2 would warrant further investigation.
Visualizing the Path to Selectivity
The relationship between chemical structure and biological activity is fundamental to drug discovery. The following diagram illustrates the conceptual approach to optimizing selectivity.
Caption: Conceptual model for achieving selectivity through structural modifications.
Concluding Remarks: A Commitment to Rigorous Science
The investigation of cross-reactivity is not merely a box-ticking exercise; it is a cornerstone of building a robust safety and efficacy profile for a drug candidate. The methodologies outlined in this guide provide a comprehensive framework for the systematic evaluation of compounds derived from "this compound." By integrating biochemical and cell-based assays, and by presenting the data in a clear and comparative manner, researchers can make informed decisions to advance the most promising and selective compounds toward clinical development. This commitment to scientific integrity and rigorous, self-validating experimental systems is paramount to the successful translation of novel chemical matter into transformative medicines.
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Khan, K. M., et al. (2018). 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies. Bioorganic Chemistry, 79, 253-262. [Link]
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Vioque, B., et al. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 54(7), 675-680. [Link]
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A Head-to-Head Comparison of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid and its Fluoro- and Chloro-Analogs: A Guide for Drug Discovery Professionals
Introduction: The Significance of the 1-Aminophenylcyclopropane Scaffold
In the landscape of medicinal chemistry, the conformationally constrained cyclopropane ring offers a unique structural motif to explore chemical space in drug design. When coupled with an aminophenyl group, the resulting 1-(4-Aminophenyl)cyclopropanecarboxylic acid (APCPA) scaffold presents a compelling starting point for the development of novel therapeutics. This core structure is of particular interest for its potential to modulate the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.[1][2] Dysregulation of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1][3]
This guide provides a comprehensive head-to-head comparison of the parent molecule, this compound, and its synthetically accessible fluoro- and chloro-analogs. By introducing halogen atoms onto the phenyl ring, we can systematically probe the effects of electronics and lipophilicity on the compound's physicochemical properties and biological activity. This comparative analysis will provide researchers with the foundational knowledge and detailed experimental protocols to evaluate these compounds as potential NMDA receptor modulators.
Chemical Properties and Synthesis Strategy
The introduction of fluorine or chlorine to the phenyl ring of APCPA is expected to significantly alter its electronic properties and lipophilicity, which in turn can influence its binding affinity for the target receptor and its pharmacokinetic profile.
Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (acidic) | Predicted pKa (basic) |
| This compound | C₁₀H₁₁NO₂ | 177.20 | 1.2 | 4.5 | 4.8 |
| 1-(4-Amino-3-fluorophenyl)cyclopropanecarboxylic acid | C₁₀H₁₀FNO₂ | 195.19 | 1.5 | 4.4 | 4.2 |
| 1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid | C₁₀H₁₀ClNO₂ | 211.64 | 1.9 | 4.3 | 4.0 |
Note: Predicted values are estimations based on computational models and can vary from experimental results.
Proposed Synthetic Workflow
The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available substituted nitrobenzenes. The following workflow provides a general strategy.
Caption: Proposed synthetic workflow for APCPA and its halogenated analogs.
Biological Activity: A Focus on NMDA Receptor Modulation
The primary biological target of interest for this class of compounds is the NMDA receptor. The following sections detail the experimental protocols for a comprehensive in vitro evaluation of the parent APCPA and its fluoro- and chloro-analogs.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the NMDA receptor. A competitive binding assay using a radiolabeled ligand, such as [³H]-(+)-MK-801, is a standard and robust method.[4]
Objective: To quantify the binding affinity of this compound and its fluoro- and chloro-analogs to the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared from adult rat brains)
-
[³H]-(+)-MK-801 (radioligand)
-
Unlabeled (+)-MK-801 (for non-specific binding determination)
-
Test compounds (APCPA, fluoro-APCPA, chloro-APCPA) dissolved in appropriate vehicle (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., MultiScreenHTS with GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of rat cortical membrane preparation (typically 50-100 µg of protein)
-
50 µL of assay buffer or unlabeled (+)-MK-801 (for total and non-specific binding, respectively)
-
50 µL of varying concentrations of the test compounds (for competition binding)
-
50 µL of [³H]-(+)-MK-801 (at a concentration near its Kd)
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the NMDA receptor radioligand binding assay.
Experimental Protocol: Calcium Imaging Assay for Functional Activity
This assay measures the functional activity of the compounds by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation. This provides insights into whether the compounds act as agonists, antagonists, or allosteric modulators.[5][6][7][8]
Objective: To determine the functional effect of this compound and its fluoro- and chloro-analogs on NMDA receptor-mediated calcium influx.
Materials:
-
Primary neuronal cultures (e.g., rat cortical neurons) or a suitable cell line expressing NMDA receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
NMDA and glycine (co-agonists)
-
Test compounds (APCPA, fluoro-APCPA, chloro-APCPA)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence microplate reader or fluorescence microscope with imaging capabilities
Procedure:
-
Cell Culture and Dye Loading: Culture the cells in 96-well black-walled, clear-bottom plates. On the day of the assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.
-
Compound Addition and Stimulation:
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compounds for a defined period. Then, stimulate the cells with a fixed concentration of NMDA and glycine.
-
Agonist Mode: Add varying concentrations of the test compounds directly to the cells in the absence of other agonists.
-
-
Fluorescence Measurement: Continuously monitor the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline. For antagonist activity, plot the percentage of inhibition of the NMDA/glycine-induced response against the logarithm of the test compound concentration to determine the IC₅₀. For agonist activity, plot the fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀.
Caption: Workflow for the NMDA receptor calcium imaging assay.
Structure-Activity Relationship (SAR) Insights
Based on the experimental data obtained from the assays described above, a structure-activity relationship can be established. The following are key points to consider when analyzing the results:
-
Effect of Halogenation on Binding Affinity: The electron-withdrawing nature of fluorine and chlorine can alter the electron density of the phenyl ring, potentially influencing its interaction with amino acid residues in the NMDA receptor binding pocket. The size of the halogen atom (Cl > F) may also play a role in steric interactions.
-
Impact on Functional Activity: Changes in electronic properties can affect the ability of the compound to stabilize the active or inactive conformation of the receptor, thus influencing whether it acts as an agonist or antagonist.
-
Lipophilicity and Pharmacokinetics: Increased lipophilicity (Chloro-APCPA > Fluoro-APCPA > APCPA) can affect cell membrane permeability and oral absorption. However, it may also lead to increased non-specific binding and metabolic liabilities.
Conclusion
This guide provides a framework for the systematic comparison of this compound and its fluoro- and chloro-analogs as potential NMDA receptor modulators. By following the detailed synthetic and biological evaluation protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships within this promising class of compounds. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutics for a range of neurological disorders.
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Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(2), 366-378. Available from: [Link]
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Shuto, S., et al. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of medicinal chemistry, 38(15), 2964–2968. Available from: [Link]
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Trullas, R., & Skolnick, P. (1990). Functional antagonists at the NMDA receptor complex exhibit antidepressant actions. European journal of pharmacology, 185(1), 1–10. Available from: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. Available from: [Link]
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Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862–885. Available from: [Link]
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Lattrell, L. M. (2005). Radioligand binding methods: practical guide and tips. Current protocols in pharmacology, Chapter 1, Unit 1.1. Available from: [Link]
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Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. Available from: [Link]
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Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. Available from: [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. Available from: [Link]
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Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529–531. Available from: [Link]
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Mayer, M. L., Westbrook, G. L., & Guthrie, P. B. (1984). Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones. Nature, 309(5965), 261–263. Available from: [Link]
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Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165–204. Available from: [Link]
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Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61. Available from: [Link]
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Hansen, K. B., et al. (2021). Structure, function, and pharmacology of NMDA receptors. Trends in pharmacological sciences, 42(10), 823-840. Available from: [Link]
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Collingridge, G. L., Isaac, J. T., & Wang, Y. T. (2004). Receptor trafficking and synaptic plasticity. Nature reviews. Neuroscience, 5(12), 952–962. Available from: [Link]
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Newcomer, J. W., & Krystal, J. H. (2001). NMDA receptor regulation of memory and behavior in humans. Hippocampus, 11(5), 517–533. Available from: [Link]
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Kalia, L. V., Kalia, S. K., & Salter, M. W. (2008). NMDA receptors in clinical neurology: excitatory times ahead. The Lancet. Neurology, 7(8), 742–755. Available from: [Link]
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Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature reviews. Neuroscience, 11(10), 682–696. Available from: [Link]
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Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that combines gating- and use-dependency with fast off-rate kinetics--potential for CNS protection. Neurochemical research, 32(4-5), 659–668. Available from: [Link]
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Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. Available from: [Link]
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Ogden, K. K., & Traynelis, S. F. (2011). New advances in NMDA receptor pharmacology. Trends in pharmacological sciences, 32(12), 726–733. Available from: [Link]
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Monaghan, D. T., Bridges, R. J., & Cotman, C. W. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual review of pharmacology and toxicology, 29, 365–402. Available from: [Link]
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Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327–335. Available from: [Link]
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Kemp, J. A., & McKernan, R. M. (2002). NMDA receptor pathways as drug targets. Nature neuroscience, 5 Suppl, 1039–1042. Available from: [Link]
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Lee, C. H., et al. (2014). NMDA receptor regulation by metabotropic glutamate receptors. The Journal of physiology, 592(Pt 23), 5127–5137. Available from: [Link]
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Johnson, J. W. (1997). The glycine site of the NMDA receptor: five years later. Trends in pharmacological sciences, 18(10), 343–348. Available from: [Link]
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McBain, C. J., & Mayer, M. L. (1994). N-methyl-D-aspartic acid receptor structure and function. Physiological reviews, 74(3), 723–760. Available from: [Link]
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Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493–503. Available from: [Link]
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Assessing the Enantiomeric Purity of Chiral "1-(4-Aminophenyl)cyclopropanecarboxylic Acid" Derivatives
Executive Summary
The assessment of enantiomeric purity for 1-(4-Aminophenyl)cyclopropanecarboxylic acid (APCC) derivatives presents a unique set of chromatographic challenges. While the parent 1,1-disubstituted cyclopropane scaffold possesses a plane of symmetry (making it achiral), pharmaceutical pipelines frequently synthesize chiral analogs (e.g., 2-substituted cyclopropanes) or utilize chiral precursors (e.g., protected intermediates) to induce conformational restriction in peptidomimetics.
This guide provides a comparative technical analysis of the three most robust methodologies for resolving these enantiomers: Direct Chiral HPLC (Crown Ether) , Direct Chiral HPLC (Polysaccharide) , and Indirect Derivatization (Marfey’s Method) .
The Structural Challenge
The target molecule is an
-
Critical Insight: The "4-aminophenyl" moiety provides a strong UV chromophore (
nm), eliminating the need for derivatization solely for detection, but the zwitterionic headgroup dictates the separation strategy.
Part 1: Method Selection Strategy
The choice of method depends entirely on the state of the molecule (Free Zwitterion vs. Protected Intermediate).
Decision Matrix: Selecting the Optimal Workflow
Figure 1: Strategic decision tree for selecting the enantioseparation method based on the chemical state of the APCC derivative.
Part 2: Detailed Methodologies
Method A: Direct Chiral HPLC (Crown Ether CSP)
Best For: Underivatized, free amino acids (Zwitterions).
Crown ether columns (e.g., Daicel Crownpak CR-I(+)) are the "Gold Standard" for free amino acids. The chiral stationary phase (CSP) contains a chiral crown ether that complexes specifically with the primary ammonium ion (
-
Mechanism: The ammonium group of the APCC derivative inserts into the crown ether cavity.[1] The chiral barriers on the crown ether discriminate between the
and enantiomers based on steric hindrance with the cyclopropane ring substituents. -
Why it works here: The acidic mobile phase ensures the aniline and the aliphatic amine are protonated.[1]
Protocol A: System Configuration
-
Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[1]
-
Mobile Phase: Perchloric Acid (
) pH 1.5 to 2.0.[1]-
Note: Methanol (10-15%) can be added to reduce retention time if the phenyl ring causes excessive hydrophobic interaction.[1]
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: Lower temperatures (
) often improve resolution ( ) by reducing the kinetics of the host-guest exchange.[1] -
Detection: UV @ 254 nm (targeting the phenyl ring).[1]
Expert Tip: Do not use amine modifiers (TEA/DEA) with Crownpak columns; they compete for the crown ether binding site and kill the separation.[1]
Method B: Polysaccharide CSP (Immobilized/Coated)
Best For: Protected intermediates (e.g., Methyl esters, N-Boc derivatives).
When the zwitterionic character is masked (e.g., during synthesis), the molecule becomes soluble in organic solvents. Amylose and Cellulose tris(phenylcarbamate) phases are dominant here.[1]
-
Mechanism: Hydrogen bonding and
interactions between the APCC phenyl ring and the CSP pendant groups.[1] -
Column Selection:
Protocol B: Normal Phase Workflow
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Additive: 0.1% Diethylamine (DEA) is mandatory for free amines to suppress peak tailing; 0.1% TFA is required if the carboxylic acid is free.[1]
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase.
-
Screening: Inject on AD-H first.[1] If
, switch to OD-H or Lux Cellulose-2.[1]
Method C: Indirect Separation (Marfey’s Reagent)
Best For: Trace analysis, biological samples, or labs without chiral columns.
This method derivatizes the enantiomers with a chiral reagent (FDAA / Marfey's Reagent) to form diastereomers .[1] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[1]
The Chemistry
The reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts nucleophilically with the primary amine of the APCC derivative.[1]
Figure 2: Reaction pathway for Marfey's derivatization, converting enantiomers into separable diastereomers.
Protocol C: Derivatization Steps
-
Reaction: Mix 50 µL sample (50 mM) + 100 µL 1% FDAA in acetone + 20 µL 1M
. -
Incubation: Heat at 40°C for 60 minutes.
-
Quench: Add 20 µL 2M HCl to stop the reaction (prevents racemization).
-
Analysis: Inject onto a C18 column (e.g., Kinetex C18).[1]
-
Gradient: 0-60% Acetonitrile in 0.1% Formic Acid/Water over 20 mins.[1]
-
Elution Logic: The L-L diastereomer typically elutes before the L-D diastereomer due to intramolecular H-bonding reducing the hydrophobicity of the L-L complex.
-
Part 3: Comparative Analysis
The following table contrasts the three methods to assist in resource allocation.
| Feature | Method A: Crown Ether CSP | Method B: Polysaccharide CSP | Method C: Marfey's (Indirect) |
| Target State | Free Amino Acid (Zwitterion) | Protected / Lipophilic | Free Amino Acid |
| Resolution ( | High ( | Variable (Requires screening) | Very High ( |
| Cost per Run | High (Expensive Column) | Medium | Low (Standard Column) |
| Prep Time | Instant (Dilute & Shoot) | Instant | High (1-2 hr reaction) |
| Robustness | Sensitive to pH/Temp | Very Robust | Robust |
| Scalability | Low (Analytical only) | High (Prep-HPLC feasible) | N/A (Analytical only) |
Scientific Validation (Self-Check)
To ensure the trustworthiness of your data, every run must include a System Suitability Test (SST) :
-
Racemic Standard: Always inject a known racemate first to establish the retention times of both enantiomers.[1]
-
Peak Purity: Use a Diode Array Detector (DAD) to compare UV spectra across the peak width.[1] If the apex spectrum differs from the tail, co-elution is occurring.[1]
-
Blank Subtraction: In Method C (Marfey's), inject a blank reaction (FDAA only) to identify reagent peaks that interfere with the analyte.[1]
References
-
Daicel Corporation. (2023).[1] Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Chiral Technologies. [Link]
-
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. [Link]
-
Phenomenex. (2023).[1] Chiral HPLC Applications Guide: Strategies for Method Development. Phenomenex. [Link]
-
Szokan, G., et al. (1988).[1] Application of Marfey's reagent in racemization studies of amino acids and peptides. Journal of Chromatography A, 444, 115-122.[2] [Link]
-
Hyun, M. H. (2016).[1] Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Journal of Separation Science. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(4-Aminophenyl)cyclopropanecarboxylic acid
CAS Number: 854821-21-9 Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol [][2]
Risk Profile & Hazard Identification
Senior Scientist Insight: As a research intermediate, specific toxicological data for this exact CAS is often limited. Therefore, we must apply the Precautionary Principle , deriving our safety profile from its functional moieties: the Primary Aromatic Amine (Aniline derivative) and the Cyclopropanecarboxylic Acid .[2]
-
Primary Hazard (Aniline Moiety): Aromatic amines are notorious for skin sensitization and potential systemic toxicity (e.g., methemoglobinemia) upon absorption.[2] They can readily penetrate standard latex gloves.[2]
-
Secondary Hazard (Carboxylic Acid): This functional group confers acidity, posing a risk of severe eye irritation (H319) and respiratory tract irritation (H335) if dust is inhaled.[2]
-
Physical State: Solid powder.[2] Electrostatic charging is a risk during weighing, leading to "flying powder" and potential inhalation exposure.[2]
Composite Hazard Classification (Derived):
-
H302/H332: Harmful if swallowed or inhaled.[2]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H317: May cause an allergic skin reaction (Sensitizer).[2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : if you cannot meet the "High Risk" requirements, you must scale down the experiment size or upgrade engineering controls.[2]
| Protection Zone | Standard Handling (mg scale) | High Risk (g scale / Solution Handling) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity >100 fpm) | P100/N95 Respirator + Fume Hood | The solid is a respiratory irritant.[2] In solution, aniline vapors may be generated.[2] |
| Hand (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Primary barrier against incidental splashes.[2] |
| Hand (Outer) | Nitrile (4 mil) | Laminate / Silver Shield | Critical: Aromatic amines can permeate nitrile.[2] Laminate gloves prevent breakthrough during prolonged handling of solutions (e.g., DMSO/DCM).[2] |
| Eye | Safety Glasses (Side shields) | Chemical Goggles | Acidic dusts cause immediate, severe eye pain.[2] Goggles seal against airborne particulates.[2] |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeve Covers or Suit | Prevents dust accumulation on street clothes, reducing "take-home" exposure risk.[2] |
Operational Protocol: The "Zero-Exposure" Workflow[2]
This workflow minimizes the two main failure points: Static Dust during weighing and Glove Permeation during solubilization.[2]
Phase A: Weighing & Transfer (Solid State)[2]
-
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[2] Cyclopropyl derivatives often form "fluffy" crystals that fly easily.[2]
-
Containment: Weigh directly into a tared vial with a septum cap. Do not use weighing boats if possible; use a funnel to transfer directly to the reaction vessel to minimize surface contamination.[2]
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it.[2]
Phase B: Solubilization (Liquid State)[2]
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or dilute aqueous base.[2]
-
Permeation Risk: Once dissolved, the solvent (e.g., DMSO) acts as a carrier, dragging the aniline moiety through nitrile gloves.[2] Double gloving is mandatory here.
-
Visual Check: Aromatic amines oxidize (turn brown/red) upon air exposure.[2] If the solid or solution darkens rapidly, it indicates degradation and potential formation of oxidation byproducts which may be more toxic.[2]
Safety Logic & Workflow Diagram
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Caption: Operational logic flow distinguishing between inhalation risks (solids) and absorption risks (solutions), dictating specific PPE upgrades.
Emergency & Disposal Procedures
Accidental Exposure[3]
-
Skin Contact: Immediate wash with soap and water for 15 minutes.[2][3] Do not use alcohol to wash skin; it enhances absorption of the aniline.[2]
-
Eye Contact: Flush with water for 15 minutes.[2][3] The acidic nature requires immediate dilution to prevent corneal damage.[2]
-
Spill Cleanup:
Waste Management
-
Stream: High BTU Incineration.
-
Segregation: Do not mix with Oxidizing Agents (e.g., Nitric acid, Peroxides).[2] The amine group can react violently or form explosive N-nitroso compounds.[2]
-
Labeling: Tag as "Organic Waste - Toxic/Irritant - Contains Aromatic Amines."[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66662378, 1-(4-Aminophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
